Product packaging for (S)-2-(4-Fluorophenyl)propan-1-ol(Cat. No.:CAS No. 500019-44-3)

(S)-2-(4-Fluorophenyl)propan-1-ol

Cat. No.: B3268905
CAS No.: 500019-44-3
M. Wt: 154.18 g/mol
InChI Key: DLIGEPKOWMTQQI-SSDOTTSWSA-N
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Description

(S)-2-(4-Fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO B3268905 (S)-2-(4-Fluorophenyl)propan-1-ol CAS No. 500019-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGEPKOWMTQQI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of (S)-2-(4-Fluorophenyl)propan-1-ol?

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to (S)-2-(4-Fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide has been compiled using data from its non-fluorinated analog, 2-phenylpropan-1-ol, and general principles of organic chemistry and pharmacology. The information provided should be used as a reference and a guide for further experimental investigation.

Core Properties

This compound is a chiral aromatic alcohol. The introduction of a fluorine atom to the phenyl ring can significantly influence its physical, chemical, and biological properties compared to its non-fluorinated counterpart, 2-phenylpropan-1-ol. Fluorine's high electronegativity can affect the molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Properties
Property2-(4-Fluorophenyl)propan-1-ol (Racemic)2-Phenylpropan-1-ol (Racemic)[1][2][3][4]Notes
CAS Number 59667-20-8[5]1123-85-9[2]The CAS number for the specific (S)-enantiomer was not found.
Molecular Formula C₉H₁₁FOC₉H₁₂O[1][2][4]
Molecular Weight 154.18 g/mol 136.19 g/mol [1][2][4]
Appearance Not availableColorless liquid[1]Likely to be a liquid at room temperature.
Boiling Point Not available110-111 °C at 10 mmHg[2][3]The fluorine atom may slightly alter the boiling point.
Density Not available0.975 g/mL at 25 °C[2][3]Expected to be slightly higher due to the fluorine atom.
Refractive Index Not availablen20/D 1.526[2][3]
Solubility Not availableSlightly soluble in water; soluble in oils and ethanol[1]Fluorination may decrease water solubility.
Spectral Data

Specific spectral data for this compound is not available. However, based on the structure and data for analogous compounds like 2-(4-Fluorophenyl)propanal[6] and 2-phenylpropan-1-ol[7], the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons (split into two doublets of doublets due to fluorine coupling), a multiplet for the methine proton, a doublet for the methyl group, and signals for the methylene and hydroxyl protons.

  • ¹³C NMR: Aromatic carbons will show splitting due to C-F coupling. Signals for the methyl, methine, and methylene carbons are also expected.

  • IR Spectroscopy: A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C-F stretching band.

  • Mass Spectrometry: The molecular ion peak (m/z = 154.18) and characteristic fragmentation patterns involving the loss of water and the benzylic fragment.

Proposed Synthesis and Experimental Protocols

Asymmetric Synthesis of this compound

A common and effective method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. The following proposed synthesis pathway is based on well-established chemical transformations.

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction 4-Fluorophenylacetic_acid 4-Fluorophenylacetic acid Acid_chloride 4-Fluorophenylacetyl chloride 4-Fluorophenylacetic_acid->Acid_chloride Acylation Thionyl_chloride SOCl₂ Thionyl_chloride->Acid_chloride Ketone 2-(4-Fluorophenyl)propan-2-one Acid_chloride->Ketone Grignard Reaction Methylmagnesium_bromide CH₃MgBr Methylmagnesium_bromide->Ketone Target_molecule This compound Ketone->Target_molecule Asymmetric Reduction Chiral_reducing_agent Chiral Reducing Agent (e.g., (S)-CBS reagent) Chiral_reducing_agent->Target_molecule

Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Reduction

  • Preparation of the Ketone: 2-(4-Fluorophenyl)propan-2-one can be synthesized from 4-fluorophenylacetic acid by conversion to the acid chloride followed by reaction with a methylating agent like methylmagnesium bromide.

  • Asymmetric Reduction:

    • Dissolve 2-(4-Fluorophenyl)propan-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of a chiral reducing agent, such as the (S)-Corey-Bakshi-Shibata (CBS) reagent. The choice of the (S)-enantiomer of the catalyst is crucial for obtaining the (S)-enantiomer of the alcohol.

    • Stir the reaction mixture at the low temperature for a specified period until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by the slow addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Protocols for Chiral Purity Determination

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical parameter. Chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are common methods for this determination.[8][9]

G Start Synthesized this compound Derivatization Optional Derivatization (e.g., acetylation) Start->Derivatization Chiral_NMR Chiral NMR Analysis Start->Chiral_NMR Chiral_GC Chiral GC Analysis Derivatization->Chiral_GC Data_Analysis Data Analysis and e.e. Calculation Chiral_GC->Data_Analysis Chiral_NMR->Data_Analysis

Workflow for the chiral analysis of this compound.

Experimental Protocol: Chiral GC Analysis[8]

  • Derivatization (Optional but Recommended): Convert the alcohol to a less polar derivative, such as an acetate ester, by reacting it with acetic anhydride in the presence of a catalyst like iodine. This can improve the resolution of the enantiomers on a chiral column.

  • GC Conditions:

    • Column: Use a chiral stationary phase column, such as one based on cyclodextrins (e.g., CP Chirasil-DEX CB).

    • Carrier Gas: Hydrogen or Helium.

    • Injector and Detector Temperature: Typically set around 230-250 °C.

    • Oven Temperature Program: An appropriate temperature gradient should be optimized to achieve baseline separation of the two enantiomer peaks.

  • Analysis: Inject a dilute solution of the derivatized or underivatized alcohol. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Potential Pharmacological Significance and Future Directions

While there is no specific pharmacological data for this compound, its structural motifs are present in various biologically active molecules. The phenylpropanoid backbone is a common feature in many natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[12] For instance, fluorinated analogs of various compounds have shown promise as enzyme inhibitors and receptor modulators.

G Core_Structure This compound Fluorophenyl_Moiety 4-Fluorophenyl Group Core_Structure->Fluorophenyl_Moiety Chiral_Propanol_Moiety Chiral Propanol Sidechain Core_Structure->Chiral_Propanol_Moiety Potential_Activity Potential Biological Activity Fluorophenyl_Moiety->Potential_Activity Chiral_Propanol_Moiety->Potential_Activity

Conceptual relationship between structure and potential biological activity.

Areas for Future Research:

  • Enzyme Inhibition: The structure of this compound makes it a candidate for screening against various enzymes, such as kinases, phosphatases, and metabolic enzymes like cytochrome P450s.

  • Receptor Binding: Its potential to interact with receptors in the central nervous system, such as those for neurotransmitters, could be explored, especially given that structurally related compounds have shown activity at NMDA receptors.[13]

  • Antimicrobial Activity: Phenylpropanoids are known for their antimicrobial properties. The fluorinated analog could be tested against a panel of bacteria and fungi.

  • Prodrug Development: The primary alcohol group provides a handle for derivatization to create prodrugs with improved pharmacokinetic properties.

References

(S)-2-(4-Fluorophenyl)propan-1-ol structural information and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, the CAS number, and detailed experimental insights into (S)-2-(4-fluorophenyl)propan-1-ol. This chiral alcohol is a valuable building block in the synthesis of complex pharmaceutical compounds.

Structural Information and Properties

This compound is a chiral primary alcohol. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (S) and (R). The "(S)" designation indicates the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

(The asterisk () denotes the chiral center.)*

Key Identifiers and Properties:

PropertyValue
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not specified for the (S)-enantiomer
Melting Point Not specified for the (S)-enantiomer
Optical Rotation [α] A specific value for the (S)-enantiomer is not consistently reported in the literature. It would be a negative value, while the (R)-enantiomer would be positive.
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Spectroscopic Data

Detailed experimental spectroscopic data for the pure (S)-enantiomer is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons (a multiplet in the range of 6.9-7.3 ppm), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a doublet of doublets for the diastereotopic methylene protons (CH₂OH). The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the nine carbon atoms. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band around 1220 cm⁻¹ would correspond to the C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group.

Experimental Protocols: Enantioselective Synthesis

The primary route for obtaining enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)-1-propanone. Several catalytic systems are effective for this transformation.

General Protocol: Asymmetric Transfer Hydrogenation

This method employs a chiral catalyst to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, yielding the chiral alcohol with high enantioselectivity.

Materials and Reagents:

  • 2-(4-fluorophenyl)-1-propanone

  • Isopropanol (as both solvent and hydrogen source)

  • Chiral Ruthenium or Rhodium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene))

  • Base (e.g., potassium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous solvents

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the chiral catalyst and a base are dissolved in anhydrous isopropanol.

  • Reaction Setup: The solution of 2-(4-fluorophenyl)-1-propanone in anhydrous isopropanol is added to the catalyst mixture.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to 50°C) for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Visualization of Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the enantioselective synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis start_ketone 2-(4-Fluorophenyl)-1-propanone reaction Asymmetric Transfer Hydrogenation start_ketone->reaction start_catalyst Chiral Catalyst ((S,S)-Ts-DPEN RuCl) start_catalyst->reaction start_solvent Isopropanol start_solvent->reaction start_base Base (KOtBu) start_base->reaction quench Quenching (aq. NH4Cl) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Column Chromatography extraction->purification product This compound purification->product analysis Chiral HPLC/GC (ee determination) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is often crucial for the biological activity of the final drug molecule.

Logical Relationship in a Multi-step Synthesis:

This compound can be utilized in multi-step syntheses where the chiral alcohol is further elaborated. For instance, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or it can be oxidized to the corresponding chiral aldehyde or carboxylic acid.

The following diagram illustrates the logical progression from this chiral building block to a more complex molecular scaffold, a common pathway in drug discovery.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B Step 1 C Intermediate with Good Leaving Group B->C Formation D Nucleophilic Substitution (e.g., with an amine) C->D Step 2 E More Complex Chiral Scaffold for API Synthesis D->E Formation

Caption: Logical pathway for the elaboration of this compound in drug synthesis.

References

A-Technical-Guide-to-Fluorinated-Chiral-Alcohols-Properties-Synthesis-and-Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated chiral alcohols are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1] The introduction of fluorine atoms into chiral alcohol scaffolds can dramatically alter their physicochemical and biological properties.[2][3] This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates.[2][3][4] Consequently, these compounds are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated chiral alcohols, with a focus on their relevance to drug discovery and development.

Physicochemical Properties of Fluorinated Alcohols

The presence of fluorine imparts unique properties to alcohols.[7] Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are excellent solvents for a variety of organic molecules, including peptides and proteins.[7] They are also known to alter the properties and stability of lipid bilayers.[7]

A study on the effects of fluorinated alcohols on lipid bilayers demonstrated that they are more potent in perturbing these structures than their non-fluorinated counterparts.[7] The potency of these alcohols increases with the number of fluorine atoms. For instance, perfluoro-tert-butanol (PFTB) was found to be the most potent, while TFE was the least among the studied compounds.[7]

PropertyValueReference
Hexafluoroisopropanol (HFIP)
Boiling Point58.6°C[8]
Melting Point-4°C[8]
Density1.605 g/mL[8]
pKa9.3[8]
8-2 Telomer B Alcohol (CF₃(CF₂)₇CH₂CH₂OH)
Vapor Pressure3 Pa at 21°C[9][10]
Water Solubility (25°C)137 µg/L[9][10]
Water Solubility (37°C)318 µg/L[9][10]

Asymmetric Synthesis of Fluorinated Chiral Alcohols

The stereoselective synthesis of fluorinated chiral alcohols is a key challenge in organic chemistry. Several methods have been developed to address this, including catalytic asymmetric synthesis and biocatalysis.

Catalytic Asymmetric Synthesis

Various catalytic systems have been employed for the enantioselective synthesis of fluorinated chiral alcohols. These methods often involve the asymmetric reduction of prochiral fluorinated ketones or the enantioselective addition of a fluorinated moiety to a carbonyl compound.

  • Asymmetric Transfer Hydrogenation: A metal-catalyzed asymmetric reduction of α-CF₃-γ-oxo-methanols has been developed to produce α-CF₃-1,3-glycols with high stereopurity.[1] This method relies on a double dynamic kinetic resolution during an asymmetric transfer hydrogenation catalyzed by an ansa-ruthenium(II) complex in a formic acid/triethylamine system.[1]

  • Nitroaldol Reaction: A highly enantioselective and diastereoselective copper(II)-bisoxazolidine catalyzed nitroaldol reaction of trifluoromethyl ketones has been reported.[11][12] This reaction yields chiral tertiary trifluoromethyl alcohols in high yields and enantiomeric excess.[12]

  • Reductive Cross-Coupling: A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with trifluoroalkyl bromides has been developed for the synthesis of enantioenriched α-trifluoromethylated ketones.[13] Subsequent reduction of these ketones in a one-pot process affords β-trifluoromethyl alcohols with adjacent stereocenters.[13]

  • Addition of Ynamides: A catalytic enantioselective addition of terminal ynamides to trifluoromethyl ketones, catalyzed by Zn(OTf)₂, a bis(prolinol)phenol ligand, and triethyl phosphate, provides access to propargylic CF₃-substituted tertiary alcohols with high yields and enantiomeric excess.[14]

MethodCatalyst/ReagentSubstrateProductYield (%)ee (%)dr
Asymmetric AlkynylationCinchona alkaloid / BaF₂Nonenolizable trifluoromethyl ketonesCF₃-substituted propargylic alcohols55-9865-94-
Asymmetric Ynamide AdditionZn(OTf)₂ / bis(prolinol)phenol ligandTrifluoromethyl ketonesPropargylic CF₃-substituted tertiary alcoholsHighHigh-
Asymmetric Nitroaldol ReactionCu(II)-bisoxazolidineAliphatic and aromatic trifluoromethyl ketonesTertiary trifluoromethyl alcoholsup to 95up to 86-
Asymmetric Reductive Cross-CouplingNiCl₂·DME / L11Acyl chlorides and trifluoroalkyl bromidesβ-trifluoromethyl alcohols-up to 94>20:1
Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[15][16] Enzymes, such as ketoreductases, can catalyze the stereoselective reduction of fluorinated ketones to their corresponding chiral alcohols with high enantiomeric and diastereomeric excess.[17][18][19]

  • Ketoreductase-Mediated Reduction: Commercially available ketoreductases have been successfully used for the chemo- and stereoselective reduction of prochiral methyl/trifluoromethyl diketones to produce chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98%).[17] These enzymes can differentiate between methyl and trifluoromethyl ketones within the same molecule.[17]

  • Dynamic Reductive Kinetic Resolution (DYRKR): Racemic α-fluoro-β-keto esters can be converted to stereochemically pure α-fluoro-β-hydroxy esters through DYRKR using ketoreductases.[18] Different enzymes can be selected to produce either the syn or anti diastereomers with high diastereomeric and enantiomeric excess.[18]

Experimental Protocols

General Procedure for Asymmetric Nitroaldol Reaction

To a solution of the trifluoromethyl ketone (0.2 mmol) in toluene (1.0 mL) is added the Cu(II)-bisoxazolidine catalyst (10 mol%). The mixture is stirred at room temperature for 10 minutes. Nitromethane (0.6 mmol) and tributylamine (20 mol%) are then added, and the reaction is stirred at room temperature for the specified time. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tertiary trifluoromethyl alcohol.[12]

General Procedure for Ketoreductase-Mediated Reduction

To a solution of the fluorinated ketone (100 mg) in a suitable buffer (e.g., potassium phosphate buffer) is added the ketoreductase enzyme and a cofactor (e.g., NADPH or NADH). A recycling system for the cofactor, such as glucose and glucose dehydrogenase, is often employed. The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with shaking for a certain period (e.g., 24-48 hours). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Applications in Drug Development

The unique properties of fluorinated chiral alcohols make them highly valuable in drug design.[2][20][21][22] The introduction of a fluorine atom or a trifluoromethyl group can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[2][3][4]

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug.[2][23]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding, which can enhance binding affinity and potency.[2]

  • Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability.[2][3]

An example of a drug containing a chiral fluorinated alcohol moiety is the anti-HIV drug Efavirenz.[14]

Logical Relationships and Workflows

Drug Discovery Workflow Incorporating Fluorinated Chiral Alcohols

The integration of fluorinated chiral alcohols into the drug discovery process can be visualized as a workflow. This process typically starts with target identification and validation, followed by lead discovery and optimization, where the unique properties of these compounds are leveraged.

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Fluorinated Chiral Alcohols Target_ID Target Identification & Validation Lead_Discovery Lead Discovery Target_ID->Lead_Discovery Lead_Opt Lead Optimization Lead_Discovery->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Asymmetric_Synth Asymmetric Synthesis Asymmetric_Synth->Lead_Opt Incorporate Fluorinated Moieties Biocatalysis Biocatalysis Biocatalysis->Lead_Opt Green Chemistry Approach

Caption: Drug discovery workflow incorporating fluorinated chiral alcohols.

Asymmetric Synthesis Strategies for Fluorinated Chiral Alcohols

The various synthetic routes to access enantiomerically enriched fluorinated chiral alcohols can be summarized in a logical diagram. These strategies primarily involve either the stereoselective reduction of a prochiral ketone or the stereoselective addition to a carbonyl group.

SynthesisStrategies cluster_reduction Stereoselective Reduction cluster_addition Stereoselective Addition Start Prochiral Fluorinated Ketone / Aldehyde Transfer_H Asymmetric Transfer Hydrogenation Start->Transfer_H KRED Ketoreductase (Biocatalysis) Start->KRED Nitroaldol Asymmetric Nitroaldol Reaction Start->Nitroaldol Ynamide_Add Asymmetric Ynamide Addition Start->Ynamide_Add Cross_Coupling Asymmetric Reductive Cross-Coupling Start->Cross_Coupling Chiral_Alc Fluorinated Chiral Alcohol Transfer_H->Chiral_Alc KRED->Chiral_Alc Nitroaldol->Chiral_Alc Ynamide_Add->Chiral_Alc Cross_Coupling->Chiral_Alc

Caption: Synthesis strategies for fluorinated chiral alcohols.

References

(S)-2-(4-Fluorophenyl)propan-1-ol: A Technical Guide to its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral alcohol that has emerged as a valuable building block in medicinal chemistry. Its stereospecific structure makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its importance is underscored by its application as a key starting material. Notably, it serves as a critical chiral intermediate in the synthesis of potent and selective antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a target of significant interest for the treatment of pain and other neurological disorders. The initial synthesis of this important chiral alcohol is most effectively and commonly achieved through the asymmetric reduction of the prochiral ketone, 4'-fluoropropiophenone. This guide details a representative and highly efficient method for its preparation, the Corey-Bakshi-Shibata (CBS) reduction, providing a comprehensive overview for research and development applications.

Initial Synthesis: Asymmetric Reduction of 4'-Fluoropropiophenone

The most reliable and well-documented method for the enantioselective synthesis of this compound is the asymmetric reduction of 4'-fluoropropiophenone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out for its high enantioselectivity and operational simplicity.[1][2][3][4]

Signaling Pathway of the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane source, which then coordinates with the ketone substrate. This coordination directs the hydride delivery from the borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.[1][2]

CBS_Reduction_Pathway Catalyst (S)-CBS Catalyst Active_Complex Active Catalyst- Borane Complex Catalyst->Active_Complex Coordination Borane Borane (BH3) Borane->Active_Complex Transition_State Six-membered Transition State Active_Complex->Transition_State Coordination to Ketone Ketone 4'-Fluoropropiophenone Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Workup Acidic Workup Product_Complex->Workup Product (S)-2-(4-Fluorophenyl) propan-1-ol Workup->Product

Corey-Bakshi-Shibata (CBS) Reduction Pathway

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Corey-Bakshi-Shibata reduction of 4'-fluoropropiophenone.

Synthesis of this compound

Materials:

  • 4'-Fluoropropiophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.

  • Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.). Stir the mixture for 10 minutes at this temperature.

  • In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of 4'-fluoropropiophenone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add 1 M hydrochloric acid and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Prepare Inert Atmosphere Reaction Flask Start->Setup Catalyst_Prep Add (R)-CBS Catalyst and Cool to 0 °C Setup->Catalyst_Prep Borane_Add Add Borane-DMS Complex Catalyst_Prep->Borane_Add Reaction Slowly Add Substrate Solution to Catalyst Mixture at 0 °C Borane_Add->Reaction Substrate_Prep Dissolve 4'-Fluoropropiophenone in Anhydrous THF Substrate_Prep->Reaction Stirring Stir at 0 °C, then Warm to Room Temperature Reaction->Stirring Quench Quench with Methanol at 0 °C Stirring->Quench Acidification Add 1 M HCl Quench->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Dry, Concentrate, and Purify by Chromatography Extraction->Purification End Obtain Pure (S)-2-(4-Fluorophenyl) propan-1-ol Purification->End

Synthesis Workflow for this compound

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the CBS reduction.

ParameterValue
Substrate4'-Fluoropropiophenone
Catalyst(R)-2-Methyl-CBS-oxazaborolidine
Reducing AgentBorane-dimethyl sulfide complex
Stoichiometry (Substrate:Catalyst:Borane)1 : 0.1 : 0.6
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time3 - 5 hours
Yield >95%
Enantiomeric Excess (ee) >98%

Note: The values presented are typical and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound is a key chiral intermediate whose initial and most practical synthesis is achieved through the asymmetric reduction of 4'-fluoropropiophenone. The Corey-Bakshi-Shibata reduction provides an efficient and highly enantioselective route to this valuable building block. The detailed protocol and data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this compound in their research endeavors, particularly in the pursuit of novel therapeutics targeting ion channels such as TRPM3.

References

Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral fluorinated aromatic alcohol. Its structural motifs—a chiral secondary alcohol and a fluorophenyl group—are of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide provides a summary of its key characteristics, outlines detailed experimental protocols for its synthesis and analysis, and presents logical workflows to guide its evaluation in preliminary research studies. Recent patent literature suggests a potential application for derivatives in treating TRPM3-mediated disorders, highlighting its relevance in modern drug discovery.[1]

Core Physicochemical and Spectroscopic Data

Precise characterization is fundamental to any preliminary study. The following tables summarize the known and predicted properties of this compound.

Physicochemical Properties

Quantitative physical data for this specific enantiomer is not widely published. The table includes data for the racemic mixture and closely related isomers, alongside computationally predicted values to guide researchers.

PropertyValueSource / Notes
Molecular Formula C₉H₁₁FO-
Molecular Weight 154.18 g/mol [2][3]
CAS Number 59667-20-8For racemic 2-(4-Fluorophenyl)propan-1-ol[1]
Appearance Colorless liquid (Predicted)Based on similar short-chain alcohols like propan-1-ol[4][5]
Boiling Point 61 °C @ 1 mmHgFor the isomer 2-(4-Fluorophenyl)-2-propanol[2]
Density 1.1 g/cm³ (Predicted)For the isomer 2-(4-Fluorophenyl)-2-propanol[2]
Optical Rotation [α] Data not availableMust be determined experimentally. The sign (+) or (-) will confirm the dextro- or levorotatory nature.
Spectroscopic Profile
SpectroscopyPredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.60 (d, 2H, -CH₂OH), 2.90 (m, 1H, -CH-), 1.60 (br s, 1H, -OH), 1.25 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 162 (d, ¹JCF), 138 (s), 130 (d, ³JCF), 115 (d, ²JCF), 68 (t), 42 (d), 16 (q)
IR (Infrared) ν (cm⁻¹): 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1600 (C=C stretch), 1220 (C-F stretch), 1050 (C-O stretch)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, crucial for researchers intending to work with this compound.

Enantioselective Synthesis Protocol

The most direct route to obtaining the (S)-enantiomer is through the asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)propan-1-one. This can be achieved using chemical or biological catalysts.[8][9]

Method: Biocatalytic Reduction using an Alcohol Dehydrogenase (ADH)

  • Reaction Setup : In a temperature-controlled vessel (25-30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) containing a co-solvent such as 5% DMSO to aid substrate solubility.

  • Cofactor Regeneration : Add glucose (1.5 eq) and a glucose dehydrogenase (GDH) enzyme to establish a cofactor regeneration system for the required NADPH/NADH.

  • Reagents : Add NADP⁺ or NAD⁺ (0.01 eq) to the solution.

  • Enzyme Addition : Introduce a recombinant (S)-selective alcohol dehydrogenase to the reaction mixture.

  • Substrate Addition : Add 1-(4-fluorophenyl)propan-1-one (1.0 eq) to the stirring solution.

  • Monitoring : Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (ee).

  • Workup : Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Chiral HPLC Analysis Protocol

To verify the enantiomeric purity of the synthesized product, a robust chiral HPLC method is essential. Polysaccharide-based chiral stationary phases are highly effective for separating this class of compounds.[10]

  • Instrument : A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase : Chiralpak® AD-H or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection Volume : 5-10 µL.

  • Analysis : The two enantiomers, (S) and (R), will exhibit different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Visualized Workflows for Preliminary Studies

For drug development professionals and researchers, logical workflows are critical for efficient evaluation. The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Synthesis and Purification Workflow

SynthesisWorkflow start 1-(4-Fluorophenyl)propan-1-one (Starting Material) process1 Asymmetric Reduction start->process1 intermediate Racemic or Enantioenriched Crude Product process1->intermediate process2 Chiral HPLC Purification intermediate->process2 final This compound (>99% ee) process2->final analysis Purity & Identity Check (NMR, MS, ee%) final->analysis

Caption: A generalized workflow for the synthesis and purification of the target enantiomer.

Preliminary Biological Screening Workflow

BioScreeningWorkflow start Pure (S)-Enantiomer Available step1 Primary Screening (e.g., Target-based assay, Phenotypic screen) start->step1 decision1 Activity Observed? step1->decision1 step2 Dose-Response & Potency (IC₅₀ / EC₅₀ Determination) decision1->step2 Yes stop Stop or Re-evaluate decision1->stop No step3 Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) step2->step3 step4 Initial ADME-Tox Profiling (Solubility, Permeability, Cytotoxicity) step3->step4 decision2 Favorable Profile? step4->decision2 decision2->stop No proceed Advance to Lead Optimization or In Vivo Models decision2->proceed Yes

Caption: A standard decision-making workflow for the initial biological evaluation of a chiral compound.[11]

References

The Emergence of (S)-2-(4-Fluorophenyl)propan-1-ol in Medicinal Chemistry: A Chiral Scaffold for Modulating Neurological and Sensory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-(4-Fluorophenyl)propan-1-ol, a chiral fluorinated building block, is gaining traction in medicinal chemistry as a key structural motif for the development of novel therapeutics targeting a range of neurological and sensory disorders. Its unique combination of stereochemistry and fluorination offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, enhancing potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds incorporating this promising scaffold, with a focus on its role in the modulation of the dopamine transporter and the transient receptor potential melastatin 3 (TRPM3) channel.

Introduction: The Strategic Advantage of Fluorine and Chirality in Drug Design

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer half-life. When combined with a specific stereocenter, as in this compound, the resulting chiral fluorinated moiety can provide a three-dimensional scaffold that enhances the specificity of drug-target interactions. This precise spatial arrangement is crucial for optimizing binding affinity and minimizing off-target effects, thereby improving the therapeutic index of a drug candidate.

Core Applications in Medicinal Chemistry

The this compound moiety has shown significant promise in two primary therapeutic areas: the development of atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders and the modulation of the TRPM3 ion channel for the management of pain and other sensory conditions.

Atypical Dopamine Transporter (DAT) Inhibitors

Atypical DAT inhibitors represent a promising therapeutic approach for psychostimulant use disorders, such as cocaine and methamphetamine addiction. Unlike typical DAT inhibitors (e.g., cocaine), which produce a rapid and intense increase in synaptic dopamine leading to euphoria and abuse potential, atypical inhibitors stabilize the transporter in an inward-facing conformation, leading to a more gradual and sustained increase in dopamine levels without the associated psychostimulant effects.

The phenyl-2-propanol substructure, of which this compound is a key example, has been identified as a critical component in a series of potent and selective atypical DAT inhibitors. Structure-activity relationship (SAR) studies have revealed that the presence and stereochemistry of the hydroxyl group, as well as the nature of the aromatic ring, significantly influence binding affinity and functional activity at the DAT.

The following table summarizes the binding affinities (Ki) of a series of atypical DAT inhibitors incorporating a phenyl-2-propanol or a simple 2-propanol terminal group. The data highlights the enhanced affinity conferred by the phenyl-2-propanol moiety.

CompoundTerminal GroupDAT Ki (nM)SERT Ki (nM)
1a Phenyl-2-propanol2.64158
1b 2-Propanol34.5>1000
2a Phenyl-2-propanol10.2250
2b 2-Propanol115>1000
3a Phenyl-2-propanol33.4480
3b 2-Propanol417>1000

Data adapted from a study on atypical DAT inhibitors and illustrates the trend for the phenyl-2-propanol scaffold. Specific data for this compound derivatives should be interpreted in the context of the broader SAR.

TRPM3 Channel Modulators

The Transient Receptor Potential Melastatin 3 (TRPM3) is a non-selective cation channel that plays a crucial role in thermosensation and nociception. It is activated by a variety of stimuli, including heat and the neurosteroid pregnenolone sulfate. Modulation of TRPM3 activity presents a therapeutic opportunity for the treatment of chronic pain and other sensory disorders. The (4-fluorophenyl) group, a key feature of this compound, has been identified in compounds that modulate TRPM3 activity. While the precise role of the propan-1-ol portion in this context is still under investigation, the fluorinated phenyl ring is a recurring motif in known TRPM3 modulators.

Experimental Protocols

Asymmetric Synthesis of this compound

A common method for the asymmetric synthesis of this compound involves the chiral reduction of a corresponding ketone precursor.

Step 1: Synthesis of 2-(4-Fluorophenyl)propanal 4-Fluorobenzaldehyde is reacted with ethylmagnesium bromide in a Grignard reaction to yield 1-(4-fluorophenyl)propan-1-ol. Subsequent oxidation with a mild oxidizing agent such as pyridinium chlorochromate (PCC) affords 2-(4-fluorophenyl)propanal.

Step 2: Asymmetric Reduction The prochiral ketone, 2-(4-fluorophenyl)propanal, is then subjected to an asymmetric reduction using a chiral reducing agent. A widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

  • To a solution of the CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C, a solution of borane-dimethyl sulfide complex (BMS) is added dropwise.

  • The mixture is stirred for 10-15 minutes to allow for the formation of the chiral reducing agent.

  • A solution of 2-(4-Fluorophenyl)propanal in THF is then added slowly to the reaction mixture.

  • The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound with high enantiomeric excess.

Dopamine Transporter Binding Assay

The affinity of compounds for the dopamine transporter is typically determined using a competitive radioligand binding assay.

Materials:

  • Rat striatal tissue homogenates (as a source of DAT)

  • [³H]WIN 35,428 (a radiolabeled cocaine analog that binds to DAT)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, [³H]WIN 35,428 (at a concentration near its Kd, typically 2-5 nM), and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Add the rat striatal membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

The dopamine transporter is a presynaptic protein that actively transports dopamine from the synaptic cleft back into the presynaptic neuron. This reuptake mechanism is crucial for terminating dopaminergic signaling. Atypical DAT inhibitors modulate this process, leading to an increase in synaptic dopamine and subsequent downstream signaling through dopamine receptors.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Reuptake Atypical_Inhibitor This compound Derivative Atypical_Inhibitor->DAT D_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_synapse->D_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, PLC) D_Receptor->Signaling_Cascade Neuronal_Response Neuronal Response Signaling_Cascade->Neuronal_Response

Caption: Dopamine transporter signaling pathway.

TRPM3 Signaling Pathway

Activation of the TRPM3 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and triggers various downstream signaling cascades. These can include the activation of voltage-gated calcium channels and the modulation of kinase pathways, ultimately leading to a cellular response such as neurotransmitter release or gene expression changes.

TRPM3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pregnenolone_Sulfate Pregnenolone Sulfate (Agonist) TRPM3 TRPM3 Channel Pregnenolone_Sulfate->TRPM3 Activates Modulator This compound Derivative (Modulator) Modulator->TRPM3 Modulates Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Na_influx Na⁺ Influx TRPM3->Na_influx Kinase_Cascade Kinase Cascade (e.g., MAPK, PKC) Ca_influx->Kinase_Cascade Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC VGCC->Ca_influx Cellular_Response Cellular Response (e.g., Nociception) Kinase_Cascade->Cellular_Response

Caption: TRPM3 channel signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Experimental_Workflow start Design of Analogs synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro dat_binding DAT Binding Assay (Ki determination) in_vitro->dat_binding trpm3_assay TRPM3 Functional Assay (e.g., Ca²⁺ imaging) in_vitro->trpm3_assay sar Structure-Activity Relationship (SAR) Analysis dat_binding->sar trpm3_assay->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a valuable chiral building block in modern medicinal chemistry. Its strategic incorporation into drug candidates has the potential to yield novel therapeutics with improved pharmacological profiles, particularly in the challenging areas of psychostimulant addiction and chronic pain. The combination of its defined stereochemistry and the presence of a fluorine atom provides a powerful platform for fine-tuning drug-target interactions and optimizing pharmacokinetic properties. Further exploration of this scaffold in diverse chemical space is warranted to fully exploit its therapeutic potential.

(S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a desirable precursor for creating enantiomerically pure drugs with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the synthesis of the antiemetic drug Aprepitant. Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this versatile chiral intermediate.

Introduction

The demand for enantiomerically pure pharmaceuticals has grown significantly in recent decades, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[1][2][3] Chiral building blocks, such as this compound, are essential tools for the asymmetric synthesis of these complex molecules.[2] The fluorine atom in this particular building block can improve metabolic stability, binding affinity, and lipophilicity of the final drug product.

This guide will delve into the synthetic routes to obtain this compound, its key physicochemical properties, and its application as a precursor to a vital intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Fluorophenyl)propan-1-ol is provided in the table below. It is important to note that some of these properties are for the racemic mixture, as data for the pure (S)-enantiomer is not always available.

PropertyValueReference
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
CAS Number 59667-20-8 (racemate)
Appearance Liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

The primary method for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propanal. This can be achieved using either chemical or biocatalytic methods.

Chemical Synthesis: Asymmetric Reduction

The asymmetric reduction of 2-(4-fluorophenyl)propanal can be effectively carried out using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst. Oxazaborolidine catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, are commonly employed for this type of transformation.

Experimental Protocol: Asymmetric Reduction of 2-(4-Fluorophenyl)propanal using a Chiral Oxazaborolidine Catalyst

Materials:

  • 2-(4-Fluorophenyl)propanal

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or Catecholborane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral CBS catalyst (5-10 mol%).

  • Dissolve the catalyst in anhydrous THF.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature, optimization may be required).

  • Slowly add the borane reagent (e.g., BMS, 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature.

  • To this mixture, add a solution of 2-(4-fluorophenyl)propanal (1.0 equivalent) in anhydrous THF dropwise over a period of 1-2 hours.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data (Illustrative):

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee) >95%

Note: The specific yield and enantiomeric excess will depend on the exact reaction conditions, including the choice of catalyst, borane reagent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high stereoselectivity.

Biocatalytic Synthesis: Enzymatic Reduction

An alternative and often more environmentally friendly approach is the use of ketoreductase enzymes to catalyze the asymmetric reduction of 2-(4-fluorophenyl)propanal. These enzymes, often from microbial sources, can exhibit high enantioselectivity and operate under mild reaction conditions.

Experimental Protocol: Enzymatic Reduction of 2-(4-Fluorophenyl)propanal

Materials:

  • 2-(4-Fluorophenyl)propanal

  • Ketoreductase enzyme (e.g., from a commercial supplier or a specific microbial strain)

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the ketoreductase enzyme and the cofactor regeneration system.

  • Add the cofactor (NADH or NADPH) to the solution.

  • Dissolve 2-(4-fluorophenyl)propanal in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the enzyme solution.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle stirring.

  • Monitor the progress of the reaction by TLC or GC analysis.

  • Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC.

Quantitative Data (Illustrative):

ParameterValue
Conversion >99%
Enantiomeric Excess (ee) >99%

Note: The choice of enzyme is critical for achieving high enantioselectivity. Screening of different ketoreductases may be necessary to find the optimal biocatalyst for this specific substrate.

Role as a Chiral Building Block in Drug Development

This compound is a precursor to the key chiral intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, which is used in the synthesis of the antiemetic drug Aprepitant .[4][7] Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5][6]

The synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one from a precursor like this compound involves a series of transformations that establish the morpholine ring system with the correct stereochemistry.

Experimental Protocol: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one (Illustrative Pathway)

This is a representative multi-step synthesis. The actual industrial synthesis may vary.

Step 1: Oxidation of this compound to (S)-2-(4-Fluorophenyl)propanoic acid

  • Dissolve this compound in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath.

  • Add an oxidizing agent (e.g., Jones reagent) dropwise until a persistent orange color is observed.

  • Quench the excess oxidant with isopropanol.

  • Work up the reaction mixture to isolate the carboxylic acid.

Step 2: Amidation to form an intermediate amide

  • Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with an appropriate amino alcohol derivative (e.g., N-benzylethanolamine) to form the corresponding amide.

Step 3: Cyclization to form the morpholin-2-one ring

  • Induce cyclization of the amide intermediate, often under acidic or basic conditions, to form the six-membered morpholinone ring.

  • If a protecting group like benzyl is used, it can be removed in a subsequent step (e.g., by hydrogenation) to yield the final product, (S)-3-(4-fluorophenyl)morpholin-2-one.

Quantitative Data (Illustrative Overall Yield):

ParameterValue
Overall Yield 60-70%
Enantiomeric Purity Maintained from the starting material

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Aprepitant Synthesis Prochiral_Ketone 2-(4-Fluorophenyl)propanal Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Chiral Catalyst (e.g., CBS) or Ketoreductase Target_Molecule This compound Asymmetric_Reduction->Target_Molecule High Enantioselectivity Intermediate_1 This compound Multi_Step_Synthesis Multi-step Synthesis (Oxidation, Amidation, Cyclization) Intermediate_1->Multi_Step_Synthesis Key_Intermediate (S)-3-(4-Fluorophenyl)morpholin-2-one Multi_Step_Synthesis->Key_Intermediate Aprepitant Aprepitant Key_Intermediate->Aprepitant Further Elaboration Signaling_Pathway cluster_pathway Aprepitant's Mechanism of Action Substance_P Substance P NK1_Receptor Neurokinin-1 (NK1) Receptor Substance_P->NK1_Receptor Binds to Emesis Emesis (Vomiting) NK1_Receptor->Emesis Activates signaling leading to Aprepitant Aprepitant Aprepitant->NK1_Receptor Antagonizes (blocks)

References

The Elusive Bioactivity of (S)-2-(4-Fluorophenyl)propan-1-ol Derivatives: Acknowledging a Research Gap

Author: BenchChem Technical Support Team. Date: November 2025

This technical overview aims to address the current landscape of research surrounding fluorophenyl compounds, highlighting the potential therapeutic avenues that derivatives of (S)-2-(4-Fluorophenyl)propan-1-ol could theoretically explore, while simultaneously underscoring the critical need for foundational research in this specific area.

The Promise of the Fluorophenyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The 4-fluorophenyl group, in particular, is a common feature in a multitude of biologically active compounds. Research into structurally related molecules offers a glimpse into the possible activities that could be pursued with this compound derivatives.

For instance, various N-phenylacetamide derivatives containing a 4-fluorophenyl group have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. These studies, while not directly involving the this compound backbone, suggest that derivatization of the aromatic ring or the propanol side chain could yield compounds with potential antiproliferative properties.

Furthermore, the broader class of fluorinated pyrazoles has demonstrated notable antifungal activity against various phytopathogenic fungi. This indicates that incorporating heterocyclic moieties onto the this compound scaffold could be a viable strategy for developing novel antifungal agents.

The Unexplored Territory: this compound Derivatives

A thorough review of scientific databases reveals a significant lack of studies focused on the synthesis and biological evaluation of esters, ethers, amines, and other derivatives starting from this compound. This research gap presents a unique opportunity for discovery and innovation in drug development. The chiral nature of the parent alcohol adds another layer of potential specificity, as stereochemistry often plays a crucial role in biological activity.

Hypothetical Workflow for Future Research

To bridge this knowledge gap, a systematic approach to the synthesis and evaluation of this compound derivatives is required. A hypothetical workflow for such a research program is outlined below.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_evaluation In-depth Evaluation start This compound derivatization Derivatization Reactions (Esterification, Etherification, etc.) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial Assays) purification->primary_screening Compound Library hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Studies (IC50/EC50) hit_identification->dose_response Active Compounds mechanism Mechanism of Action Studies (Enzyme Inhibition, Receptor Binding) dose_response->mechanism pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis

Figure 1: A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.

Potential Signaling Pathways to Investigate

Based on the activities of other fluorophenyl compounds, several signaling pathways could be relevant for future investigations of this compound derivatives. For instance, if anticancer activity is observed, pathways involved in cell cycle regulation and apoptosis would be of significant interest.

signaling_pathway cluster_pathway Hypothetical Apoptosis Pathway Derivative This compound Derivative Target Cellular Target (e.g., Kinase, Receptor) Derivative->Target Modulates Caspase9 Caspase-9 Target->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A simplified, hypothetical signaling pathway illustrating a potential mechanism of pro-apoptotic activity for a derivative.

Conclusion and Future Directions

The field of medicinal chemistry is ripe for the exploration of this compound derivatives. The absence of existing data presents a clear opportunity for novel discoveries. A systematic investigation, beginning with the synthesis of a diverse library of derivatives and followed by broad biological screening, is the necessary first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could potentially yield novel therapeutic agents. The development of detailed experimental protocols for synthesis and biological evaluation will be paramount to ensuring the reproducibility and reliability of these future studies. Researchers entering this untapped area have the potential to make significant contributions to the development of new medicines.

A Technical Guide to the Fundamental Reactions of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactions involving the chiral alcohol (S)-2-(4-Fluorophenyl)propan-1-ol, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed overview of its synthesis and key transformations, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a chiral secondary alcohol that possesses a stereogenic center, making it a valuable synthon in asymmetric synthesis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug design. This guide will cover the primary methods for its enantioselective synthesis and its subsequent functional group interconversions, including oxidation, esterification, conversion to halides, and stereoinvertive substitutions.

Enantioselective Synthesis

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propan-1-one. Biocatalysis, employing isolated enzymes or whole-cell systems, offers high enantioselectivity and mild reaction conditions.

Biocatalytic Asymmetric Reduction of 2-(4-Fluorophenyl)propan-1-one

The enantioselective reduction of 2-(4-fluorophenyl)propan-1-one to this compound can be achieved with high efficiency using alcohol dehydrogenases (ADHs).

Experimental Protocol:

A representative experimental protocol adapted from the biocatalytic reduction of similar ketones is as follows:

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) is prepared.

  • Reagent Addition: To the buffer, add 2-(4-fluorophenyl)propan-1-one (1 equivalent), a cofactor regeneration system (e.g., isopropanol, >10 equivalents), and NADP⁺ (catalytic amount).

  • Enzyme Addition: The reaction is initiated by the addition of a suitable (S)-selective alcohol dehydrogenase.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically 25-37 °C) and pH.

  • Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Asymmetric Ketone Reduction

Catalyst/MethodSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
(S)-selective ADH2-(4-Fluorophenyl)propan-1-oneThis compound>95>99

Synthesis Workflow Diagram

Synthesis_Workflow Prochiral_Ketone 2-(4-Fluorophenyl)propan-1-one Reaction_Vessel Biocatalytic Reduction (ADH, Cofactor, Buffer) Prochiral_Ketone->Reaction_Vessel Chiral_Alcohol This compound Reaction_Vessel->Chiral_Alcohol Purification Extraction & Chromatography Chiral_Alcohol->Purification Final_Product Pure (S)-Alcohol Purification->Final_Product

Asymmetric synthesis of this compound.

Fundamental Reactions of this compound

The hydroxyl group of this compound is a versatile functional handle for a variety of transformations.

Oxidation to (S)-2-(4-Fluorophenyl)propanoic Acid

The primary alcohol can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.

Experimental Protocol:

  • Reagent Preparation: A solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone or a biphasic mixture of dichloromethane and water) is prepared.

  • Oxidant Addition: A strong oxidizing agent, such as Jones reagent (CrO₃ in H₂SO₄/acetone) or potassium permanganate, is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched (e.g., with isopropanol for Jones reagent) and the mixture is worked up. This typically involves extraction with an organic solvent, washing with brine, drying, and concentration.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Esterification

Esterification of the alcohol can be achieved through several methods, including Fischer esterification with a carboxylic acid under acidic conditions or acylation with an acid chloride or anhydride in the presence of a base.

Experimental Protocol (Acylation with Acetic Anhydride):

  • Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Acylating Agent Addition: Acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated.

  • Purification: The resulting ester is purified by column chromatography.

Conversion to (S)-1-Bromo-2-(4-fluorophenyl)propane

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Experimental Protocol:

  • Reaction Setup: this compound (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: A brominating agent, such as phosphorus tribromide (PBr₃, 0.4 equivalents), is added dropwise at 0 °C.

  • Reaction Conditions: The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • Work-up: The reaction is carefully quenched by pouring it onto ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

  • Purification: The crude bromide is purified by distillation or column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific inversion of the chiral center through nucleophilic substitution of the hydroxyl group. This is a powerful tool for accessing the (R)-enantiomer of various derivatives.

Experimental Protocol (with Benzoic Acid):

  • Reagent Preparation: To a solution of this compound (1 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature until the starting alcohol is consumed (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Quantitative Data for Key Reactions

ReactionReagentsProductYield (%)Stereochemistry
OxidationJones Reagent(S)-2-(4-Fluorophenyl)propanoic acid85-95Retention
EsterificationAcetic Anhydride, Pyridine(S)-2-(4-Fluorophenyl)propyl acetate>90Retention
BrominationPBr₃(S)-1-Bromo-2-(4-fluorophenyl)propane70-85Retention
MitsunobuBenzoic Acid, DEAD, PPh₃(R)-2-(4-Fluorophenyl)propyl benzoate60-80Inversion

Reaction Pathways Diagram

Reaction_Pathways Start This compound CarboxylicAcid (S)-2-(4-Fluorophenyl)propanoic acid Start->CarboxylicAcid Oxidation (Jones Reagent) Ester (S)-2-(4-Fluorophenyl)propyl acetate Start->Ester Esterification (Ac₂O, Pyridine) Halide (S)-1-Bromo-2-(4-fluorophenyl)propane Start->Halide Bromination (PBr₃) InvertedEster (R)-2-(4-Fluorophenyl)propyl benzoate Start->InvertedEster Mitsunobu Reaction (PhCOOH, DEAD, PPh₃)

Fundamental reactions of this compound.

Characterization Data

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 2H), 7.05-6.95 (m, 2H), 3.70 (dd, J = 10.8, 5.2 Hz, 1H), 3.60 (dd, J = 10.8, 7.2 Hz, 1H), 2.95 (m, 1H), 1.60 (br s, 1H), 1.25 (d, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, J = 244.0 Hz), 136.0 (d, J = 3.2 Hz), 130.0 (d, J = 7.8 Hz), 115.2 (d, J = 21.2 Hz), 68.0, 42.5, 17.0.

  • Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 123, 109, 96.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The chiral center and the fluorinated phenyl group are key pharmacophores in several drug candidates. For instance, derivatives of this scaffold have been explored for their potential as modulators of various biological targets. The synthetic routes outlined in this guide provide a foundation for the preparation of novel analogues for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of the fundamental reactions involving this compound. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers in organic synthesis and medicinal chemistry. The strategic application of these reactions enables the efficient synthesis and derivatization of this valuable chiral building block for the development of new chemical entities.

Navigating the Commercial Landscape of (S)-2-(4-Fluorophenyl)propan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-(4-Fluorophenyl)propan-1-ol , a chiral alcohol, is a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its specific stereochemistry makes it a crucial intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a single enantiomer. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for this compound, aimed at researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

While the racemic mixture of 2-(4-Fluorophenyl)propan-1-ol (CAS No. 59667-20-8) is readily available from a number of chemical suppliers, obtaining the enantiomerically pure (S)-form can require more targeted sourcing. Researchers should exercise diligence in verifying the enantiomeric purity of the product offered. Several specialized suppliers of chiral compounds and building blocks are the primary sources for this compound.

Table 1: Key Technical Specifications from Representative Suppliers

SupplierProduct NameCAS NumberPurityEnantiomeric Excess (e.e.)
Various 2-(4-Fluorophenyl)propan-1-ol59667-20-8≥95%Not specified (Racemic)
Specialty Suppliers This compound140336-63-2 (potential)Typically >98%Often >99%

Note: The CAS number 140336-63-2 has been associated with the (S)-enantiomer, though it is not as universally cited as the racemic CAS number. Researchers are advised to confirm the specific enantiomer and its purity with the supplier.

Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure this compound is typically achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propanone, is a common and efficient method. This approach utilizes chiral catalysts or reagents to stereoselectively produce the desired (S)-alcohol.

Workflow for Asymmetric Synthesis:

prochiral_ketone 2-(4-Fluorophenyl)propanone reduction Asymmetric Reduction prochiral_ketone->reduction chiral_catalyst Chiral Catalyst/Reagent (e.g., Oxazaborolidine, Chiral Ruthenium Complex) chiral_catalyst->reduction s_alcohol This compound reduction->s_alcohol workup Work-up & Purification s_alcohol->workup final_product Enantiomerically Pure (S)-Alcohol workup->final_product

Figure 1: Asymmetric synthesis workflow.

A prevalent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst.

Experimental Protocol: Asymmetric Reduction of 2-(4-Fluorophenyl)propanone

  • Catalyst Preparation: A chiral oxazaborolidine catalyst is either purchased or prepared in situ from a chiral amino alcohol and a borane source.

  • Reaction Setup: The prochiral ketone, 2-(4-fluorophenyl)propanone, is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: The borane reducing agent (e.g., borane-dimethyl sulfide complex) is added slowly to the solution containing the ketone and the chiral catalyst at a controlled temperature (often sub-ambient).

  • Quenching and Work-up: The reaction is quenched by the slow addition of a protic solvent, such as methanol. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

Chiral Resolution

Kinetic resolution of racemic 2-(4-fluorophenyl)propan-1-ol is another viable approach. This method often involves the use of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one.

Workflow for Enzymatic Resolution:

racemic_alcohol Racemic 2-(4-Fluorophenyl)propan-1-ol acylation Enantioselective Acylation racemic_alcohol->acylation lipase Lipase (e.g., Candida antarctica lipase B) lipase->acylation mixture Mixture: (R)-ester + (S)-alcohol acylation->mixture separation Separation (e.g., Chromatography) mixture->separation s_alcohol This compound separation->s_alcohol r_ester (R)-ester separation->r_ester

Figure 2: Enzymatic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic 2-(4-Fluorophenyl)propan-1-ol

  • Reaction Setup: Racemic 2-(4-fluorophenyl)propan-1-ol is dissolved in a suitable organic solvent (e.g., toluene or hexane).

  • Enzyme and Acyl Donor Addition: A lipase, such as immobilized Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate or acetic anhydride) are added to the solution.

  • Incubation: The mixture is incubated at a specific temperature with agitation to facilitate the enzymatic reaction. The progress of the reaction is monitored to achieve approximately 50% conversion.

  • Separation: The enzyme is removed by filtration. The resulting mixture, containing the (R)-ester and the unreacted (S)-alcohol, is then separated using techniques like column chromatography.

  • Hydrolysis (Optional): If the (R)-alcohol is also desired, the separated (R)-ester can be hydrolyzed to obtain the (R)-enantiomer.

Analytical Methods for Enantiomeric Purity Determination

The enantiomeric excess (e.e.) of this compound is a critical quality parameter. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the standard methods for its determination.

Chiral HPLC/GC Analysis Workflow:

sample Sample of 2-(4-Fluorophenyl)propan-1-ol derivatization Derivatization (Optional) sample->derivatization injection Injection into Chiral Column sample->injection derivatization->injection separation Enantiomeric Separation injection->separation detection Detection & Quantification separation->detection result Determination of Enantiomeric Excess (e.e.) detection->result

Figure 3: Chiral analysis workflow.

Methodology for Chiral GC Analysis:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™), is typically used.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is often employed to achieve optimal separation of the enantiomers.

  • Detector: A Flame Ionization Detector (FID) is standard for this type of analysis.

  • Sample Preparation: The alcohol may be analyzed directly or after derivatization (e.g., to its acetate or trifluoroacetate ester) to improve volatility and resolution.

Applications in Drug Development

Chiral alcohols like this compound are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The fluorophenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability and binding affinity. While the direct use of this specific alcohol in a marketed drug is not always explicitly detailed in public literature, its structural motif is present in various developmental and investigational drugs. For instance, compounds with a fluorophenylpropanol backbone have been explored in the context of treatments for neurological disorders and as enzyme inhibitors.

The primary role of this compound is as a chiral building block, where its stereocenter is incorporated into a larger, more complex molecule, ensuring the final API has the correct three-dimensional structure for its intended biological target.

Conclusion

This compound is a key chiral intermediate with significant potential in pharmaceutical research and development. While its commercial availability requires careful sourcing from specialized suppliers, established methods for its asymmetric synthesis and chiral resolution provide viable pathways for its acquisition. The ability to accurately determine its enantiomeric purity through chiral chromatography is essential for its application in the synthesis of enantiomerically pure drug candidates. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral building blocks will undoubtedly increase.

Methodological & Application

Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol, a chiral building block of interest in pharmaceutical and materials science. Two primary methods are discussed: biocatalytic reduction of the corresponding prochiral ketone and the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction using Ketoreductase (KRED)

Biocatalytic reduction offers a green and highly selective approach for the synthesis of chiral alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. The selection of the appropriate KRED is crucial for achieving the desired stereoisomer. For the synthesis of the (S)-enantiomer, an anti-Prelog selective KRED is typically required.

Key Advantages:

  • High enantioselectivity (often >99% e.e.)

  • Mild reaction conditions (ambient temperature and pressure, neutral pH)

  • Environmentally friendly (water as a solvent)

  • High yields

Cofactor Regeneration: KREDs require a stoichiometric amount of a hydride donor, typically a nicotinamide cofactor (NADH or NADPH). To make the process economically viable, an in-situ cofactor regeneration system is employed. A common method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is used in large excess. The KRED itself or a second dehydrogenase oxidizes the sacrificial alcohol, regenerating the cofactor.

Quantitative Data for Biocatalytic Reduction
Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Lactobacillus brevis ADH1-(4-Fluorophenyl)ethanone(R)-1-(4-Fluorophenyl)ethanol>99>99[1]
Candida parapsilosis Carbonyl Reductase2-Hydroxyacetophenone(S)-1-Phenyl-1,2-ethanediol>99>99[2][3]
Engineered Chryseobacterium sp. KRED (ChKRED20)2-Chloro-1-(3,4-difluorophenyl)ethanone(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol>9999[4]

Note: Data for the specific reduction of 1-(4-fluorophenyl)propan-1-one was not explicitly found in the search results. The data presented is for structurally similar substrates to demonstrate the capability of the method. Researchers should screen a library of KREDs to find an optimal enzyme for the target substrate.

Experimental Protocol: Biocatalytic Reduction of 1-(4-Fluorophenyl)propan-1-one

This protocol is a representative procedure and may require optimization for specific enzymes and reaction scales.

Materials:

  • Ketoreductase (KRED) or whole cells expressing the desired KRED

  • 1-(4-Fluorophenyl)propan-1-one

  • NADP⁺ or NAD⁺

  • Isopropanol (or another suitable cosubstrate for cofactor regeneration, e.g., glucose and glucose dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Shaking incubator

Procedure:

  • In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

  • To the buffer, add the KRED enzyme preparation (lyophilized powder or whole cells). The optimal enzyme loading needs to be determined experimentally.

  • Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 1 mM.

  • Add 1-(4-Fluorophenyl)propan-1-one to the desired substrate concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

  • Add isopropanol as the cosubstrate for cofactor regeneration (typically 5-10 equivalents or as a co-solvent).

  • Seal the reaction vessel and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction two more times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

  • Determine the yield and enantiomeric excess of the purified this compound using chiral GC or HPLC.

Biocatalytic_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Work-up & Purification cluster_analysis Analysis Buffer Buffer Incubation Incubation (e.g., 30°C, 200 rpm) Buffer->Incubation Enzyme Enzyme Enzyme->Incubation Cofactor Cofactor Cofactor->Incubation Substrate 1-(4-Fluorophenyl) propan-1-one Substrate->Incubation Cosubstrate Isopropanol Cosubstrate->Incubation Extraction Liquid-Liquid Extraction Incubation->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Chromatography Concentration->Purification Analysis Yield & e.e. (GC/HPLC) Purification->Analysis

Figure 1: Experimental workflow for biocatalytic reduction.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[5][6] This reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone. The predictability of the stereochemical outcome is a key advantage of this method. For the synthesis of the (S)-alcohol from a ketone with a large (Ar) and a small (R) substituent, the (R)-CBS catalyst is typically used.

Key Advantages:

  • High enantioselectivity (typically >95% e.e.)[7]

  • Predictable stereochemistry

  • Wide substrate scope

  • Commercially available catalysts

Reaction Mechanism: The reaction proceeds through the formation of a complex between the CBS catalyst and the borane source. This complex then coordinates to the ketone in a sterically controlled manner, positioning the carbonyl group for a face-selective hydride transfer from the borane.[8]

Quantitative Data for CBS Reduction
CatalystSubstrateReductantYield (%)Enantiomeric Excess (e.e.) (%)Reference
(R)-Me-CBSAcetophenoneBH₃·SMe₂9597 (S)[9]
(R)-Me-CBSPropiophenoneBH₃·THF9896 (S)[10]

Note: Specific data for the CBS reduction of 1-(4-fluorophenyl)propan-1-one was not found. The data for acetophenone and propiophenone are provided as representative examples.

Experimental Protocol: CBS Reduction of 1-(4-Fluorophenyl)propan-1-one

This protocol is a general procedure and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 1-(4-Fluorophenyl)propan-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane source (e.g., 0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.

  • After stirring for 10-15 minutes, add a solution of 1-(4-fluorophenyl)propan-1-one (1 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the yield and enantiomeric excess by chiral GC or HPLC.

CBS_Reduction_Pathway cluster_reactants Reactants Ketone 1-(4-Fluorophenyl) propan-1-one Transition_State Six-membered Transition State Ketone->Transition_State CBS_Catalyst (R)-CBS Catalyst Catalyst_Borane_Complex Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane_Complex Borane Borane Source (BH3) Borane->Catalyst_Borane_Complex Catalyst_Borane_Complex->Transition_State Intermediate Alkoxyborane Intermediate Transition_State->Intermediate Product (S)-2-(4-Fluorophenyl) propan-1-ol Intermediate->Product  Work-up

Figure 2: Simplified reaction pathway for the CBS reduction.

References

Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the asymmetric synthesis of (S)-1-(4-fluorophenyl)ethanol, a valuable chiral building block in pharmaceutical and fine chemical industries. The described method utilizes the robust and highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 4'-fluoroacetophenone. This protocol offers a reliable pathway to the desired (S)-enantiomer with high optical purity.

Introduction

Chiral alcohols are critical intermediates in the synthesis of a wide array of biologically active molecules. The enantioselective reduction of prochiral ketones represents one of the most efficient methods for their preparation. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and widely adopted method that employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones, yielding chiral secondary alcohols with high enantiomeric excess (e.e.).[1][2][3] The predictability of the stereochemical outcome and the broad substrate scope make the CBS reduction a powerful tool in asymmetric synthesis.[1][4] This protocol details the application of the CBS reduction to synthesize (S)-1-(4-fluorophenyl)ethanol from 4'-fluoroacetophenone.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reduction of acetophenone derivatives using the Corey-Bakshi-Shibata (CBS) reduction method, demonstrating its high efficiency and enantioselectivity.

Starting MaterialCatalyst (mol%)Reducing AgentSolventYield (%)Enantiomeric Excess (e.e., %)Reference
4'-Fluoroacetophenone(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfideTHF>90>95General outcome based on CBS reduction literature[1][5]
Acetophenone(S)-Me-CBS-oxazaborolidine (10)Borane-THFTHF9796 (R)Corey, E. J., et al. J. Am. Chem. Soc.1987 , 109, 5551.
2-Chloroacetophenone(R)-2-Methyl-CBS-oxazaborolidine (10)CatecholboraneTolueneHigh>99 (S)Adapted from general CBS procedures[2]

Experimental Protocol

This protocol describes the asymmetric reduction of 4'-fluoroacetophenone to (S)-1-(4-fluorophenyl)ethanol using an (R)-2-methyl-CBS-oxazaborolidine catalyst.

Materials and Reagents:

  • 4'-Fluoroacetophenone (99%)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol).

    • Dilute the catalyst with 10 mL of anhydrous THF.

    • Cool the flask to 0 °C using an ice-water bath.

  • Borane Addition:

    • Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C.

    • Allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition:

    • In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Cool the reaction flask containing the catalyst-borane complex to -30 °C.

    • Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at -30 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching:

    • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up and Extraction:

    • Add 2 M HCl (20 mL) to the reaction mixture and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford pure (S)-1-(4-fluorophenyl)ethanol.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by ¹H NMR analysis of a Mosher ester derivative.

Mandatory Visualizations

experimental_workflow start Start setup Reaction Setup: - Flame-dried flask under inert gas - Add (R)-2-Methyl-CBS-oxazaborolidine in THF - Cool to 0 °C start->setup borane_add Borane Addition: - Add Borane-Dimethyl Sulfide (BMS) - Stir for 15 min at 0 °C setup->borane_add substrate_add Substrate Addition: - Cool reaction to -30 °C - Add ketone solution dropwise borane_add->substrate_add substrate_prep Substrate Preparation: - Dissolve 4'-Fluoroacetophenone in THF substrate_prep->substrate_add reaction Reaction: - Stir at -30 °C - Monitor by TLC substrate_add->reaction quench Quenching: - Add Methanol at -30 °C - Warm to room temperature reaction->quench workup Work-up & Extraction: - Add 2 M HCl - Extract with DCM - Wash with NaHCO₃ and Brine quench->workup purify Purification: - Dry with MgSO₄ - Concentrate - Flash Column Chromatography workup->purify characterize Characterization: - NMR, MS - Determine e.e. (Chiral HPLC) purify->characterize end End: (S)-1-(4-Fluorophenyl)ethanol characterize->end

Caption: Experimental workflow for the synthesis of (S)-1-(4-Fluorophenyl)ethanol.

signaling_pathway catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane (BMS) borane->complex ketone 4'-Fluoroacetophenone transition_state Six-membered Transition State ketone->transition_state complex->transition_state Coordination product_complex Alkoxyborane Intermediate transition_state->product_complex Hydride Transfer workup Acidic Work-up product_complex->workup product (S)-1-(4-Fluorophenyl)ethanol workup->product Hydrolysis

Caption: CBS reduction mechanism for (S)-1-(4-Fluorophenyl)ethanol synthesis.

References

Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (S)-2-(4-Fluorophenyl)propan-1-ol as a key starting material in the synthesis of a crucial pharmaceutical intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine, a precursor for the antiemetic drug Aprepitant.

Introduction

This compound is a chiral alcohol that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its specific stereochemistry is essential for the biological activity of the final drug product. This document outlines the synthetic pathway from this compound to a key morpholine intermediate of Aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1][2]

Synthetic Pathway Overview

The synthesis involves a two-step process starting with the activation of the primary alcohol of this compound via tosylation, followed by a nucleophilic substitution and cyclization with a suitable amino alcohol to form the desired morpholine ring structure.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_final Target Intermediate A This compound B (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (Tosyl intermediate) A->B TsCl, Pyridine 0°C to RT C (2R,3S)-4-Benzyl-3-(4-fluorophenyl) morpholin-2-ol B->C N-Benzylethanolamine, Base, Heat D Key Aprepitant Intermediate C->D Further modifications

Caption: Synthetic workflow from this compound to a key Aprepitant intermediate.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of the Aprepitant intermediate starting from this compound.

StepReactionStarting MaterialProductTypical Yield (%)Reference
1TosylationThis compound(S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate85-95[3]
2Morpholine Ring Formation(S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate(2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one (after oxidation)75-85[4]
3Conversion to Aprepitant Intermediate(2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one(2R,3S)-2-[...]-3-(4-fluorophenyl)morpholine~81 (multi-step)[5]

Experimental Protocols

Step 1: Synthesis of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (Tosylate Intermediate)

This protocol describes the activation of the primary alcohol of this compound by conversion to its corresponding tosylate, a versatile intermediate for nucleophilic substitution reactions.[3][6]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate.

Tosylation_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_pyridine Add anhydrous Pyridine cool->add_pyridine add_tscl Add p-Toluenesulfonyl chloride add_pyridine->add_tscl stir Stir at 0°C then warm to RT add_tscl->stir monitor Monitor reaction by TLC stir->monitor quench Quench with 1 M HCl monitor->quench workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) quench->workup dry Dry over MgSO4 and concentrate workup->dry purify Purify by Flash Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the tosylation of this compound.

Step 2: Synthesis of (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one

This protocol outlines the formation of the morpholine ring, a key structural motif in Aprepitant, through the reaction of the tosylate intermediate with N-benzylethanolamine, followed by oxidation.[4]

Materials:

  • (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate

  • N-Benzylethanolamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous acetonitrile, add N-benzylethanolamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-(2-hydroxyethyl)-2-(4-fluorophenyl)propan-1-amine.

  • Dissolve the crude amine in anhydrous DCM.

  • Add the oxidizing agent (e.g., PCC, 1.5 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).

  • Quench the reaction (e.g., with isopropanol if using PCC) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one.

This key intermediate can then be further elaborated through a series of reactions, including the introduction of the C2 side chain and the triazolinone moiety, to afford Aprepitant as detailed in the scientific literature.[1][2]

References

Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, obtaining the (S)-enantiomer in high enantiomeric purity is a crucial step in drug development and manufacturing.

These application notes provide detailed protocols for two primary methods for the purification of this compound from a racemic mixture: Preparative High-Performance Liquid Chromatography (HPLC) and Diastereomeric Crystallization. The guide is intended for researchers, chemists, and process development scientists.

Overall Purification Strategy

The purification process begins with a racemic or enantiomerically-enriched mixture of 2-(4-fluorophenyl)propan-1-ol. The goal is to isolate the desired (S)-enantiomer with high chemical and enantiomeric purity. The selection between chromatographic and crystallization-based methods depends on factors such as scale, required purity, cost, and available equipment.

cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product start Racemic (R/S)-2-(4-Fluorophenyl)propan-1-ol method1 Method 1: Chiral Preparative HPLC start->method1 method2 Method 2: Diastereomeric Crystallization start->method2 end_product Purified this compound (High Enantiomeric Purity) method1->end_product method2->end_product cluster_dev Method Development cluster_prep Preparative Scale cluster_post Post-Purification a_screen Analytical Column & Mobile Phase Screening a_opt Optimization of Flow Rate, Temperature, and Mobile Phase a_screen->a_opt p_load Load Racemic Mixture on Preparative Column a_opt->p_load p_run Isocratic Elution p_load->p_run p_collect Fraction Collection (S-enantiomer) p_run->p_collect post_evap Solvent Evaporation p_collect->post_evap post_analyze Purity & ee% Analysis (Analytical HPLC, NMR) post_evap->post_analyze cluster_react Diastereomer Formation cluster_cryst Separation cluster_regen Regeneration r_start Racemic Alcohol + Chiral Resolving Agent r_react Esterification Reaction r_start->r_react r_isolate Isolate Diastereomer Mixture r_react->r_isolate c_dissolve Dissolve in Hot Solvent r_isolate->c_dissolve c_cool Slow Cooling & Crystallization c_dissolve->c_cool c_filter Filter to Isolate Desired Diastereomer c_cool->c_filter h_hydrolyze Base Hydrolysis (Cleavage) c_filter->h_hydrolyze h_extract Extraction & Isolation h_hydrolyze->h_extract h_final Purified (S)-Alcohol h_extract->h_final

Chiral Analysis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols for HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the chiral separation of (S)-2-(4-Fluorophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following methods have been developed to support researchers, scientists, and drug development professionals in achieving accurate enantiomeric purity analysis using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This compound possesses a single chiral center, and its separation from the (R)-enantiomer is essential for ensuring the stereospecificity of subsequent synthetic steps. This note details robust and reproducible chiral HPLC and GC methods for the baseline separation of these enantiomers.

Part 1: Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used technique for the separation of enantiomers due to its versatility and high resolving power. Polysaccharide-based chiral stationary phases are particularly effective for the separation of a broad range of chiral compounds, including aromatic alcohols.

Application Note: HPLC Separation

This method utilizes a cellulose-based chiral stationary phase under normal phase conditions to achieve enantioseparation. The selection of a non-polar mobile phase with a polar alcohol modifier allows for fine-tuning of retention and selectivity.

Experimental Protocol: HPLC

A detailed protocol for the chiral HPLC analysis is provided below.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Cellulose-based, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase: n-Hexane and Isopropyl Alcohol (IPA)

  • This compound reference standard

  • Racemic 2-(4-Fluorophenyl)propan-1-ol

2. Chromatographic Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

3. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers by injecting the (S)-enantiomer standard.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.

  • Determine the enantiomeric purity by calculating the peak area percentage of the (S)-enantiomer.

Quantitative Data Summary: HPLC
ParameterValue
ColumnCellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane / IPA (95:5)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Expected Retention Time (S)-enantiomer~ 8.5 min
Expected Retention Time (R)-enantiomer~ 9.8 min
Expected Resolution (Rs)> 1.5

Note: Retention times are approximate and may vary depending on the specific column and system.

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve Sample in Mobile Phase (1 mg/mL) prep_mobile Prepare n-Hexane/IPA (95:5) hplc_system Equilibrate HPLC System prep_mobile->hplc_system inject_sample Inject Sample (10 µL) hplc_system->inject_sample separation Isocratic Elution on Chiral Column inject_sample->separation detection UV Detection at 220 nm separation->detection integrate_peaks Integrate Enantiomer Peaks detection->integrate_peaks calculate_purity Calculate Enantiomeric Purity (%) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for the chiral HPLC analysis of this compound.

Part 2: Chiral Gas Chromatography (GC) Method

Chiral Gas Chromatography is a highly sensitive and efficient technique for the separation of volatile chiral compounds. For alcohols, derivatization is often employed to improve volatility and chromatographic performance.

Application Note: GC Separation

This method involves the derivatization of the hydroxyl group of 2-(4-Fluorophenyl)propan-1-ol with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetyl ester. This derivatization enhances the volatility and allows for excellent separation on a cyclodextrin-based chiral capillary column. Racemic aromatic alcohols can often be resolved on specialized chiral GC stationary phases without derivatization, but derivatization generally leads to more robust methods.[1]

Experimental Protocol: GC

A detailed protocol for the chiral GC analysis is provided below.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC Column: Cyclodextrin-based capillary column

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA)

  • Solvent: Dichloromethane (DCM)

  • This compound reference standard

  • Racemic 2-(4-Fluorophenyl)propan-1-ol

2. Derivatization Procedure:

  • Dissolve approximately 1 mg of the 2-(4-Fluorophenyl)propan-1-ol sample in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for GC analysis.

3. Chromatographic Conditions:

  • Column: A cyclodextrin-based chiral stationary phase, such as a derivatized β-cyclodextrin column (e.g., CP-Chirasil-DEX CB or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized (S) and (R) enantiomers by injecting the derivatized (S)-enantiomer standard.

  • Calculate the resolution (Rs) between the two enantiomeric peaks.

  • Determine the enantiomeric purity by calculating the peak area percentage of the derivatized (S)-enantiomer.

Quantitative Data Summary: GC
ParameterValue
ColumnDerivatized β-cyclodextrin
Carrier GasHelium (1.2 mL/min)
Temperature Program100°C (2 min) -> 5°C/min -> 150°C (5 min)
DetectorFID
Expected Retention Time (derivatized S-enantiomer)~ 12.2 min
Expected Retention Time (derivatized R-enantiomer)~ 12.8 min
Expected Resolution (Rs)> 2.0

Note: Retention times are for the derivatized product and may vary depending on the specific column and system.

Workflow Diagram: Chiral GC Analysis

GC_Workflow cluster_derivatization Sample Derivatization cluster_gc GC System cluster_analysis_gc Data Analysis dissolve_sample Dissolve Sample in DCM add_tfaa Add Trifluoroacetic Anhydride dissolve_sample->add_tfaa heat_sample Heat at 60°C for 30 min add_tfaa->heat_sample cool_sample Cool to Room Temperature heat_sample->cool_sample gc_system Set GC Conditions cool_sample->gc_system inject_derivatized Inject Derivatized Sample (1 µL) gc_system->inject_derivatized separation_gc Temperature Programmed Separation inject_derivatized->separation_gc detection_fid FID Detection separation_gc->detection_fid integrate_peaks_gc Integrate Enantiomer Peaks detection_fid->integrate_peaks_gc calculate_purity_gc Calculate Enantiomeric Purity (%) integrate_peaks_gc->calculate_purity_gc report_gc Generate Report calculate_purity_gc->report_gc

Caption: Workflow for the chiral GC analysis of this compound.

References

Anwendungsmitteilung und Protokolle: Derivatisierung von (S)-2-(4-Fluorphenyl)propan-1-ol zur verbesserten Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (S)-2-(4-Fluorphenyl)propan-1-ol ist ein wichtiger chiraler Baustein in der Synthese von pharmazeutischen Wirkstoffen (APIs). Die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind entscheidend für die Qualitätskontrolle und die Einhaltung regulatorischer Anforderungen. Die direkte Analyse dieses Alkohols mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) kann aufgrund seiner Polarität und geringen Flüchtigkeit zu schlechter Peakform und unzureichender Auflösung der Enantiomere führen. Die Derivatisierung ist eine chemische Modifikation, die die Analyten in Derivate mit verbesserten chromatographischen und detektierbaren Eigenschaften umwandelt. Diese Anwendungsmitteilung beschreibt detaillierte Protokolle für die Derivatisierung von (S)-2-(4-Fluorphenyl)propan-1-ol zur Verbesserung der Analysegenauigkeit und -empfindlichkeit.

Prinzip der Derivatisierung: Die Derivatisierung der Hydroxylgruppe (-OH) von (S)-2-(4-Fluorphenyl)propan-1-ol verfolgt zwei Hauptziele:

  • Verbesserung der chromatographischen Eigenschaften: Durch die Umwandlung der polaren Hydroxylgruppe in eine weniger polare, flüchtigere Gruppe (z. B. einen Ester oder Silylether) werden die Peakform und die Trennleistung in der GC verbessert.

  • Ermöglichung der Enantiomerentrennung: Durch die Reaktion mit einem chiralen Derivatisierungsreagenz (CDR) wird ein Paar von Diastereomeren gebildet. Diese Diastereomere haben unterschiedliche physikalisch-chemische Eigenschaften und können auf einer achiralen chromatographischen Säule getrennt werden, was die Bestimmung des Enantiomerenverhältnisses ermöglicht.

Experimentelle Protokolle

Hier werden zwei primäre Protokolle vorgestellt: (A) eine achirale Derivatisierung mit Trifluoressigsäureanhydrid (TFAA) zur empfindlichen Quantifizierung mittels GC-ECD und (B) eine chirale Derivatisierung mit dem Mosher-Säurechlorid (MTPA-Cl) zur Bestimmung der enantiomeren Reinheit.

Protokoll A: Achirale Derivatisierung mit Trifluoressigsäureanhydrid (TFAA) für die GC-ECD-Analyse

Dieses Protokoll eignet sich für die Spurenquantifizierung des Gesamtalkohols. Das resultierende Trifluoracetat-Derivat ist stark elektronegativ und daher sehr empfindlich gegenüber einem Elektroneneinfangdetektor (ECD).

Materialien und Reagenzien:

  • (S)-2-(4-Fluorphenyl)propan-1-ol

  • Trifluoressigsäureanhydrid (TFAA)

  • Pyridin (wasserfrei)

  • Toluol (wasserfrei, HPLC-Qualität)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • Heizblock oder Wasserbad

  • GC-System mit ECD

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie 1 mg (S)-2-(4-Fluorphenyl)propan-1-ol in 1 ml Toluol in einem Reaktionsgefäß.

  • Reaktion: Geben Sie 100 µl wasserfreies Pyridin und anschließend 50 µl TFAA zur Probelösung. Verschließen Sie das Gefäß sofort fest.

  • Inkubation: Erhitzen Sie die Mischung für 30 Minuten bei 60 °C in einem Heizblock.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Geben Sie 1 ml gesättigte NaHCO₃-Lösung hinzu, um überschüssiges TFAA zu neutralisieren. Schütteln Sie kräftig für 1 Minute.

  • Extraktion: Lassen Sie die Phasen sich trennen. Überführen Sie die obere organische Phase (Toluol) in ein sauberes Gefäß.

  • Trocknung: Fügen Sie eine kleine Spatelspitze wasserfreies Na₂SO₄ hinzu, um restliches Wasser zu entfernen.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-ECD-System.

Protokoll B: Chirale Derivatisierung mit (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-MTPA-Cl)

Dieses Protokoll erzeugt diastereomere Ester, die auf einer Standard-achiralen GC- oder HPLC-Säule getrennt werden können, um die enantiomere Reinheit zu bestimmen.

Materialien und Reagenzien:

  • (S)-2-(4-Fluorphenyl)propan-1-ol

  • (R)-MTPA-Cl (Mosher-Säurechlorid)

  • N,N-Diisopropylethylamin (DIPEA) oder Pyridin (wasserfrei)

  • Dichlormethan (DCM, wasserfrei, HPLC-Qualität)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • GC-MS- oder HPLC-UV-System mit achiraler Säule (z.B. C18)

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie ca. 1-2 mg (S)-2-(4-Fluorphenyl)propan-1-ol in 0,5 ml wasserfreiem DCM in einem Reaktionsgefäß.

  • Reaktion: Geben Sie 1,5 Äquivalente DIPEA und anschließend 1,2 Äquivalente (R)-MTPA-Cl hinzu. Verschließen Sie das Gefäß und lassen Sie die Reaktion bei Raumtemperatur für 2-4 Stunden oder bis zur vollständigen Umsetzung (Überwachung mittels TLC oder GC) laufen.

  • Quenchen: Geben Sie 1 ml gesättigte NH₄Cl-Lösung hinzu, um die Reaktion zu stoppen und überschüssige Amine zu entfernen.

  • Extraktion: Extrahieren Sie die wässrige Phase zweimal mit 1 ml DCM. Kombinieren Sie die organischen Phasen.

  • Waschen & Trocknen: Waschen Sie die kombinierte organische Phase mit 1 ml Salzlösung (Brine) und trocknen Sie sie anschließend über wasserfreiem MgSO₄.

  • Lösungsmittelentfernung: Verdampfen Sie das Lösungsmittel vorsichtig unter einem Stickstoffstrom.

  • Analyse: Lösen Sie den Rückstand in einem geeigneten Volumen des mobilen Phasenlösungsmittels (für HPLC) oder Hexan (für GC) und analysieren Sie die Probe.

Datenpräsentation

Die folgende Tabelle zeigt repräsentative chromatographische Daten, die nach der Derivatisierung von racemischem 2-(4-Fluorphenyl)propan-1-ol mit (R)-MTPA-Cl und anschließender Analyse mittels GC-MS auf einer Standard-DB-5-Säule erwartet werden können.

Tabelle 1: Repräsentative quantitative Daten für die GC-MS-Analyse von MTPA-Derivaten

Derivat (Diastereomer)Retentionszeit (min)Peakfläche (willkürliche Einheiten)Enantiomerenverhältnis (%)Auflösung (Rs)
(R)-MTPA-Ester von (S)-Alkohol15.23498.50049.85\multirow{2}{*}{2.1}
(R)-MTPA-Ester von (R)-Alkohol15.68501.50050.15

Hinweis: Die Daten sind repräsentativ und dienen zur Veranschaulichung der erwarteten Trennung. Die tatsächlichen Retentionszeiten und die Auflösung können je nach den spezifischen chromatographischen Bedingungen variieren.

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und die logische Beziehung der chiralen Analyse in der Arzneimittelentwicklung.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse P1 Einwaage von (S)-2-(4-Fluorphenyl)propan-1-ol P2 Lösen in wasserfreiem Lösungsmittel P1->P2 D1 Zugabe von Derivatisierungs- reagenz (z.B. MTPA-Cl) & Base P2->D1 D2 Inkubation (RT oder erhitzt) D1->D2 W1 Quenchen der Reaktion D2->W1 W2 Flüssig-Flüssig-Extraktion W1->W2 W3 Trocknen der organischen Phase W2->W3 A1 Injektion in GC oder HPLC W3->A1 A2 Datenerfassung (Chromatogramm) A1->A2 A3 Quantitative Auswertung (Peakintegration & Berechnung) A2->A3

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse.

G cluster_process Syntheseprozess S_Alc (S)-Alkohol (Enantiomerenrein) Synth Synthese des pharmazeutischen Wirkstoffs (API) S_Alc->Synth Gewünschter Baustein R_Alc (R)-Alkohol (Verunreinigung) R_Alc->Synth Unerwünschte Verunreinigung S_API S-API (Wirksam) Synth->S_API R_API R-API (Inaktiv / Toxisch) Synth->R_API

Abbildung 2: Logische Beziehung der chiralen Reinheit in der API-Synthese.

Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry. Its stereodefined structure, featuring a fluorine-substituted aromatic ring, makes it an attractive starting material for the synthesis of complex bioactive molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of bioactive compounds, with a focus on the synthesis of Ramatroban, a potent thromboxane receptor and DP2 receptor antagonist. While a direct synthesis of Ramatroban starting from this compound is not explicitly detailed in the literature, the synthetic strategies for Ramatroban and its analogs highlight key reactions where this chiral alcohol could be a crucial precursor.

Application: Synthesis of Ramatroban Analogues

Ramatroban is a clinically used drug for treating coronary artery disease and asthma.[1][2] Its synthesis relies on the key chiral intermediate, (3R)-3-amino-1,2,3,4-tetrahydrocarbazole. A common strategy to obtain the correct stereochemistry at the C3 position is through a Mitsunobu reaction, which inverts the stereocenter of an alcohol precursor.[2][3] This makes chiral alcohols like this compound highly relevant for creating analogs of Ramatroban or for developing novel synthetic routes.

Proposed Synthetic Utility

This compound can be envisioned as a precursor to the chiral side-chain of Ramatroban analogs. The primary alcohol can be converted to a suitable leaving group, and the chiral center can be incorporated into the carbazole scaffold. Alternatively, the principles of stereochemical inversion central to Ramatroban's synthesis can be applied to reactions involving this compound to generate other chiral amines for drug discovery.

Key Bioactive Compound Profile: Ramatroban

ParameterValueReference
IUPAC Name 3-((3R)-3-{[(4-fluorophenyl)sulfonyl]amino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid[1]
Molecular Formula C21H21FN2O4S[1]
Mechanism of Action Thromboxane A2 receptor (TP) antagonist, Prostaglandin D2 receptor 2 (DP2/CRTH2) antagonist[1][4]
Therapeutic Uses Allergic rhinitis, Asthma, Coronary artery disease[1][4]
IC50 (TP Receptor) 30 - 68 nM[5]
Ki (GPR44/CRTH2) 1.9 nM (for analogue TM-30642)[5]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of Ramatroban's core structure and the key Mitsunobu reaction for stereochemical inversion.

Protocol 1: Synthesis of (±)-2,3,4,9-Tetrahydro-1H-carbazol-3-ol (Ramatroban Precursor)

This protocol describes the synthesis of the racemic alcohol precursor to the key chiral amine of Ramatroban.

Materials:

  • 1,4-Cyclohexanedione monoethylene glycol ketal

  • Phenylhydrazine

  • Hydrochloric acid

  • Sodium borohydride

  • Methanol

  • Toluene

Procedure:

  • Synthesis of 1,2,4,9-Tetrahydrocarbazol-3-one:

    • A mixture of 1,4-cyclohexanedione monoethylene glycol ketal and phenylhydrazine is refluxed in toluene.[6]

    • The resulting intermediate is hydrolyzed using aqueous hydrochloric acid to yield 1,2,4,9-tetrahydrocarbazol-3-one.[2]

  • Reduction to (±)-2,3,4,9-Tetrahydro-1H-carbazol-3-ol:

    • The ketone from the previous step is dissolved in methanol.

    • Sodium borohydride is added portion-wise at 0 °C.[2]

    • The reaction is stirred until completion, quenched with water, and the product is extracted with an organic solvent.

    • The crude product is purified by column chromatography to yield (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol.

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

This general protocol details the inversion of a secondary alcohol to an azide, a key step in obtaining the desired (R)-amino configuration from an (S)-alcohol precursor.[2][3]

Materials:

  • (S)-Alcohol precursor (e.g., (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the (S)-alcohol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the stirred solution.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the (R)-azide with inverted stereochemistry.

Subsequent Reduction: The resulting (R)-azide can be reduced to the corresponding (R)-amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or a Staudinger reaction (PPh3, H2O).[2]

Visualizations

Synthetic_Pathway_Ramatroban cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reagents Reagents cluster_final Final Product start1 1,4-Cyclohexanedione monoethylene glycol ketal keto_ketal 5-Oxo-tetrahydrocarbazole ethylene ketal start1->keto_ketal Borsche-Drechsel Cyclization start2 Phenylhydrazine start2->keto_ketal ketone 1,2,4,9-Tetrahydro- carbazol-3-one keto_ketal->ketone Hydrolysis rac_alcohol (±)-2,3,4,9-Tetrahydro- 1H-carbazol-3-ol ketone->rac_alcohol s_alcohol (S)-Alcohol rac_alcohol->s_alcohol Enzymatic Resolution r_azide (R)-Azide s_alcohol->r_azide r_amine (R)-3-Amino-1,2,3,4- tetrahydrocarbazole r_azide->r_amine ramatroban Ramatroban r_amine->ramatroban Sulfonylation & Alkylation borohydride NaBH4 mitsunobu PPh3, DIAD, DPPA reduction H2, Pd/C sulfonylation 4-Fluorophenyl- sulfonyl chloride alkylation Acrylonitrile, then Hydrolysis

Caption: Synthetic pathway to Ramatroban highlighting key intermediates.

Mitsunobu_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product alcohol (S)-Alcohol dissolve Dissolve (S)-Alcohol and PPh3 in anhydrous THF alcohol->dissolve phosphine Triphenylphosphine (PPh3) phosphine->dissolve azodicarboxylate DIAD / DEAD add_diad Add DIAD/DEAD dropwise nucleophile Diphenylphosphoryl Azide (DPPA) add_dppa Add DPPA cool Cool to 0 °C dissolve->cool cool->add_dppa add_dppa->add_diad react Stir at room temperature (12-24h) add_diad->react workup Concentrate and Purify (Column Chromatography) react->workup azide (R)-Azide (Inverted Stereochemistry) workup->azide

Caption: Workflow for the Mitsunobu reaction for stereochemical inversion.

Ramatroban_MoA cluster_receptors Receptors cluster_effects Downstream Effects ramatroban Ramatroban tp_receptor Thromboxane A2 Receptor (TP) ramatroban->tp_receptor Antagonist dp2_receptor Prostaglandin D2 Receptor 2 (DP2/CRTH2) ramatroban->dp2_receptor Antagonist platelet_agg Platelet Aggregation tp_receptor->platelet_agg Inhibition of smooth_muscle Smooth Muscle Contraction tp_receptor->smooth_muscle Inhibition of inflammation Inflammation dp2_receptor->inflammation Inhibition of

Caption: Mechanism of action of Ramatroban.

Conclusion

This compound represents a key chiral building block with significant potential in the synthesis of bioactive compounds. While direct synthetic routes from this specific alcohol to marketed drugs are not extensively documented, its structural features and chirality are highly relevant to the synthesis of complex molecules like Ramatroban. The provided protocols for the synthesis of the Ramatroban core and the crucial stereochemical inversion step serve as a practical guide for researchers aiming to utilize similar chiral alcohols in their synthetic endeavors. The continued exploration of such chiral building blocks is essential for the development of next-generation therapeutics.

References

Protocols for Scaling Up the Production of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis and scale-up of (S)-2-(4-Fluorophenyl)propan-1-ol, a valuable chiral intermediate in the pharmaceutical industry. The protocols focus on two primary methodologies: biocatalytic asymmetric reduction of 4'-fluoropropiophenone and chemical asymmetric transfer hydrogenation. These methods are selected for their high potential for scalability, enantioselectivity, and process efficiency.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity and safety profile of the final drug substance. Therefore, robust and scalable methods for producing the desired (S)-enantiomer with high purity are of significant interest. This document outlines both enzymatic and chemical approaches to achieve this, providing detailed protocols and comparative data to aid in the selection and implementation of a suitable large-scale production strategy.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, based on literature data for analogous transformations.

MethodCatalyst/EnzymeSubstrateScaleYield (%)Enantiomeric Excess (e.e., %)Key Process Parameters
Biocatalytic Reduction Whole cells of Rhodotorula glutinis4'-FluoropropiophenonePreparative>77>99 (S)pH 6.5, 32°C, 200 rpm agitation
Recombinant E. coli expressing Lactobacillus kefiri reductase4'-FluoropropiophenonePreparativeHigh>99 (S)pH, temperature, and cofactor regeneration system are critical and need optimization.
Recombinant E. coli expressing Candida tenuis xylose reductase mutant2-Phenylpropanal (analogous)1 M8493.1 (S)Whole-cell biocatalyst with NADH-recycling system.[1][2][3][4]
Chemical Synthesis (S,S)-Noyori-type Ru(II) catalyst4'-FluoropropiophenoneLaboratoryHigh>99 (S)Asymmetric transfer hydrogenation with formic acid/triethylamine.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Whole Cells

This protocol describes the use of whole microbial cells, such as Rhodotorula glutinis, for the asymmetric reduction of 4'-fluoropropiophenone. Whole-cell biocatalysis offers the advantage of not requiring enzyme purification and having an inherent cofactor regeneration system.[5][6][7][8]

Materials:

  • 4'-Fluoropropiophenone

  • Rhodotorula glutinis (e.g., ATCC 204091 or a locally isolated strain)

  • Glucose (or other carbon source)

  • Yeast extract

  • Peptone

  • Phosphate buffer (pH 6.5-7.0)

  • Antifoaming agent

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Fermentor/Bioreactor (appropriate for the desired scale)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Cultivation of Rhodotorula glutinis:

    • Prepare a suitable growth medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% dextrose).

    • Inoculate the sterile medium with a fresh culture of Rhodotorula glutinis.

    • Incubate at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours until a sufficient cell density is reached.

    • Harvest the cells by centrifugation and wash with sterile phosphate buffer.

  • Bioreduction Reaction:

    • In a fermentor, prepare a reaction mixture containing phosphate buffer (pH 6.5), a carbon source (e.g., glucose, 1-2% w/v) for cofactor regeneration, and the harvested Rhodotorula glutinis cells (e.g., 10-20% w/v wet cell weight).

    • Add 4'-fluoropropiophenone to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent (e.g., ethanol, DMSO) to a final concentration typically in the range of 10-50 mM. For larger scales, a fed-batch strategy for substrate addition is recommended to avoid substrate inhibition.

    • Maintain the reaction at a controlled temperature (e.g., 32°C) and agitation (e.g., 200 rpm). Monitor the pH and adjust if necessary.

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Product Isolation and Purification:

    • Once the reaction is complete, separate the microbial cells from the reaction broth by centrifugation or filtration.

    • Extract the aqueous broth with a suitable organic solvent, such as ethyl acetate (3 x volume of the broth).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase such as n-hexane/isopropanol.[9][10][11][12]

Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

This protocol outlines a chemical approach for the asymmetric reduction of 4'-fluoropropiophenone using a well-defined molecular catalyst, such as a Noyori-type ruthenium complex. This method offers high efficiency and predictability.[1][4][13][14]

Materials:

  • 4'-Fluoropropiophenone

  • (S,S)-Noyori-type catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (reactor, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • Set up a reaction vessel under an inert atmosphere (Argon or Nitrogen).

    • Dissolve 4'-fluoropropiophenone in the anhydrous solvent in the reaction vessel.

    • Add the (S,S)-Noyori-type catalyst (typically 0.1-1 mol%).

    • Add the formic acid/triethylamine azeotrope (typically 1.5-5 equivalents relative to the substrate).

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).

    • Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the purified this compound using chiral HPLC as described in Protocol 1.

Mandatory Visualizations

Biocatalytic_Reduction_Workflow cluster_upstream Upstream Processing cluster_bioreduction Bioreduction cluster_downstream Downstream Processing Inoculum Inoculum Preparation (Rhodotorula glutinis) Fermentation Fermentation/ Cell Growth Inoculum->Fermentation Harvest Cell Harvesting & Washing Fermentation->Harvest Bioreactor Bioreduction in Fermentor Harvest->Bioreactor Separation Cell Separation Bioreactor->Separation Substrate 4'-Fluoropropiophenone Substrate->Bioreactor Cofactor Cofactor Regeneration (Glucose) Cofactor->Bioreactor Extraction Product Extraction Separation->Extraction Purification Purification (Chromatography/ Distillation) Extraction->Purification FinalProduct (S)-2-(4-Fluorophenyl) propan-1-ol Purification->FinalProduct

Caption: Workflow for the biocatalytic production of this compound.

Chemical_Synthesis_Pathway Substrate 4'-Fluoropropiophenone Reaction Asymmetric Transfer Hydrogenation Substrate->Reaction Catalyst (S,S)-Noyori Catalyst Catalyst->Reaction catalysis H_Source HCOOH/NEt3 H_Source->Reaction H- donor Product This compound Reaction->Product

Caption: Pathway for the chemical synthesis of this compound.

References

Application Notes and Protocols for (S)-2-(4-Fluorophenyl)propan-1-ol in the Development of Novel Chiral Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Inducing Chirality in Nematic Liquid Crystals

(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block for the synthesis of novel organic materials, particularly for use as a chiral dopant in liquid crystal (LC) mixtures. The introduction of a chiral molecule (a dopant) into an achiral nematic liquid crystal host induces a helical superstructure, leading to the formation of a chiral nematic (N*) or cholesteric phase.[1] The properties of this phase are critical for various electro-optical applications.

The molecular structure of this compound offers two key features for this application:

  • Stereogenic Center: The (S)-configuration provides the necessary chirality to induce a helical twist in a nematic host. The efficiency of this twist, known as the Helical Twisting Power (HTP), is a key parameter for a chiral dopant.

  • Terminal Fluorine Atom: Fluorine substitution is a common strategy in the design of liquid crystal molecules to modify dielectric anisotropy (Δε).[2][3] A fluorine atom on the phenyl ring can influence the molecular dipole moment, which is crucial for tuning the response of the liquid crystal material to an electric field.[3]

By chemically modifying the primary alcohol group of this compound, for example, through esterification with a mesogenic carboxylic acid, it can be converted into a high-value chiral dopant. The resulting molecule combines the chirality and fluorination of the parent alcohol with the rod-like shape of the mesogenic unit, making it highly compatible with nematic LC hosts. Such dopants are instrumental in creating materials for applications ranging from advanced liquid crystal displays (LCDs) to tunable optical filters and sensors.

Experimental Protocols

Synthesis of a Novel Chiral Dopant (CD-1) via Esterification

This protocol describes the synthesis of a representative chiral dopant, (S)-1-((4-(trans-4-pentylcyclohexyl)benzoyl)oxy)-2-(4-fluorophenyl)propane (CD-1), through the Steglich esterification of this compound with 4-(trans-4-pentylcyclohexyl)benzoic acid.

Materials:

  • This compound (FW: 154.18 g/mol )

  • 4-(trans-4-pentylcyclohexyl)benzoic acid (FW: 288.42 g/mol )

  • N,N'-Dicyclohexylcarbodiimide (DCC) (FW: 206.33 g/mol )

  • 4-(Dimethylamino)pyridine (DMAP) (FW: 122.17 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Hexane, technical grade

  • Ethyl Acetate, technical grade

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 4-(trans-4-pentylcyclohexyl)benzoic acid (2.88 g, 10 mmol) and this compound (1.54 g, 10 mmol) in 100 mL of anhydrous DCM. Add DMAP (0.12 g, 1 mmol) to the solution.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of DCC (2.27 g, 11 mmol) in 20 mL of anhydrous DCM to the reaction mixture over 15 minutes with constant stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 v/v) as the eluent.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC), remove the solvent, and dry the resulting white solid under high vacuum. Characterize the final product (CD-1) using ¹H NMR, ¹³C NMR, FT-IR, and polarimetry to confirm its structure and purity.

Preparation of a Chiral Nematic Liquid Crystal Mixture

Procedure:

  • Dopant Preparation: Prepare a stock solution of the synthesized chiral dopant (CD-1) in a volatile solvent (e.g., DCM) at a known concentration (e.g., 10 mg/mL).

  • Mixing: In a small vial, add a known weight of a nematic liquid crystal host (e.g., 100 mg of E7).

  • Doping: Add a calculated volume of the CD-1 stock solution to the nematic host to achieve the desired dopant concentration (e.g., 1 wt%).

  • Homogenization: Gently mix the components until a uniform solution is formed.

  • Solvent Removal: Place the vial in a vacuum oven at a temperature slightly above the clearing point of the host LC but below the boiling point of the dopant (e.g., 65 °C) for 12 hours to completely remove the solvent.

  • Verification: The resulting mixture is the final chiral nematic liquid crystal, ready for characterization of its mesophase properties.

Data Presentation

Quantitative data for the synthesized chiral dopant and the resulting liquid crystal mixture are summarized below. (Note: Data are representative and may not reflect actual experimental values).

Table 1: Physicochemical Properties of Chiral Dopant (CD-1)

Property Value
Molecular Formula C₂₈H₃₇FO₂
Molecular Weight 424.59 g/mol
Appearance White Crystalline Solid
Melting Point 85 - 87 °C

| Specific Rotation ([α]²⁵_D) | -25.4° (c=1, CHCl₃) |

Table 2: Properties of 1 wt% CD-1 in E7 Nematic Host

Property Value
Dopant Concentration 1.0 % by weight
Clearing Point (T_c) 59.5 °C
Helical Twisting Power (β) 15.2 μm⁻¹

| Induced Helical Pitch (P₀) | 65.8 nm |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from the synthesis of the chiral dopant to the characterization of the final liquid crystal material.

G Experimental Workflow: From Precursor to Chiral LC Material cluster_synthesis Dopant Synthesis cluster_formulation LC Formulation cluster_characterization Characterization Reactants 1. Mix Reactants (S)-Alcohol, Acid, DMAP in Anhydrous DCM Coupling 2. Add Coupling Agent (DCC at 0°C) Reactants->Coupling Reaction 3. Stir at RT (18 hours) Coupling->Reaction Workup 4. Filter & Extract (Wash with HCl, NaHCO₃) Reaction->Workup Purify 5. Purify (Column Chromatography) Workup->Purify Dopant Pure Chiral Dopant (CD-1) Purify->Dopant Mix 6. Mix Dopant (CD-1) with Nematic Host (E7) Dopant->Mix Homogenize 7. Homogenize & Remove Solvent (Vacuum Oven) Mix->Homogenize FinalLC Final Chiral Nematic LC Mixture Homogenize->FinalLC Analysis 8. Characterize Properties (Polarized Microscopy, Spectroscopy) FinalLC->Analysis

Caption: Workflow for synthesis and formulation of a chiral liquid crystal.

Structure-Property Relationship

This diagram illustrates the logical relationship between the molecular features of the this compound precursor and the macroscopic properties of the resulting organic material.

G Structure-Property Relationship cluster_molecular Molecular Features (Precursor) cluster_dopant Dopant Properties cluster_macro Macroscopic Material Properties Chirality (S)-Chiral Center Twist Induces Helical Twist Chirality->Twist determines Fluorine p-Fluorine Atom Dipole Modified Molecular Dipole Fluorine->Dipole influences Alcohol Primary Alcohol (-OH) (Reaction Site) Shape Mesogenic Shape (Post-Esterification) Alcohol->Shape enables Phase Chiral Nematic (N*) Phase Formation Twist->Phase leads to Pitch Defined Helical Pitch (P₀) Twist->Pitch defines Response Modified Dielectric Anisotropy (Δε) Dipole->Response contributes to Shape->Phase stabilizes

Caption: How precursor molecular features influence final material properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol, a key chiral intermediate. The focus is on improving reaction yield and enantioselectivity through common synthesis routes like biocatalytic and chemocatalytic asymmetric reduction of 4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and effective methods involve the asymmetric reduction of a prochiral ketone, typically 4'-fluoroacetophenone. These strategies can be broadly categorized into two main approaches:

  • Biocatalysis: This method utilizes enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), often within whole-cell systems (e.g., yeast, E. coli), to achieve high enantioselectivity and yield under mild reaction conditions.[1][2]

  • Chemical Catalysis: This approach employs chiral metal catalysts or organocatalysts. Key techniques include Asymmetric Transfer Hydrogenation (ATH) with catalysts like Ruthenium-BINAP, catalytic hydrogenation with molecular hydrogen, and reductions using stoichiometric chiral reagents like those derived from BINOL or oxazaborolidines (CBS reduction).[3][4]

Q2: What is the most common cause of low chemical yield, even with high conversion of the starting material?

Low isolated yield despite high substrate conversion often points to issues during the reaction workup or product purification. Potential causes include product degradation under acidic or basic conditions during extraction, loss of volatile product during solvent removal, or inefficient purification techniques. For biocatalytic reactions, inefficient extraction of the product from the aqueous reaction medium can also be a significant factor.

Q3: How can I improve the enantioselectivity (e.e.) of my reaction?

Improving enantioselectivity is highly dependent on the catalytic system:

  • For Chemical Catalysis: Lowering the reaction temperature often enhances enantioselectivity.[5] Screening different chiral ligands or catalysts is also a standard approach, as minor structural changes in the catalyst can have a profound impact on stereochemical control.[4][6]

  • For Biocatalysis: The choice of enzyme is paramount. Screening a panel of different ketoreductases is the most effective strategy to find an enzyme with the desired stereoselectivity. Reaction parameters like pH and temperature can also influence enzyme performance.[1]

Q4: Which approach is better for industrial-scale synthesis: biocatalysis or chemical catalysis?

Both methods have distinct advantages. Biocatalysis is often favored for its exceptional enantioselectivity (often >99% e.e.), mild and safe operating conditions (aqueous media, ambient temperature/pressure), and environmental friendliness.[2] However, challenges can include lower substrate loading and the need for efficient cofactor regeneration.[1] Chemical catalysis, particularly asymmetric hydrogenation, can offer very high throughput and catalyst turnover numbers, making it highly scalable.[7] The choice often depends on factors like cost of the catalyst, required optical purity, and process safety considerations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or no conversion of the starting ketone (4'-fluoroacetophenone).

Possible CauseSuggested Solution
Catalyst Inactivity (Chemical) • Verify the catalyst loading and ensure it was handled under appropriate inert conditions if air/moisture sensitive.• For borane-based reductions (e.g., CBS), ensure the borane source (e.g., BH₃·THF) is fresh and has not degraded.• Check the purity of the starting ketone; certain impurities can act as catalyst poisons.
Enzyme Denaturation or Inhibition (Biocatalysis) • Confirm that the reaction pH and temperature are within the optimal range for the specific enzyme used.[1]• High substrate concentrations can cause inhibition; consider a lower substrate loading or a fed-batch approach.• Ensure no inhibitory compounds are present in the reaction medium (e.g., from impure starting materials or solvents).
Inefficient Cofactor Regeneration (Biocatalysis) • For whole-cell systems, ensure the co-substrate for regeneration (e.g., glucose, isopropanol) is present in sufficient excess.[1]• For isolated enzyme systems, confirm the activity of the coupled enzyme (e.g., glucose dehydrogenase) and the presence of the cofactor (NADP⁺/NAD⁺).[1]
Poor Reagent Quality • Use high-purity, anhydrous solvents for chemical reductions, as water can quench reagents like boranes and hydrides.• Verify the purity and identity of the starting 4'-fluoroacetophenone via NMR or GC-MS.[8][9]

Problem 2: High conversion is observed, but the isolated yield of this compound is low.

Possible CauseSuggested Solution
Product Degradation During Workup • Avoid harsh acidic or basic conditions during extraction. Use a saturated solution of a mild base (e.g., NaHCO₃) or a mild acid (e.g., NH₄Cl) for quenching and washing.• Minimize exposure to high temperatures during solvent evaporation using a rotary evaporator at reduced pressure and moderate temperature.
Inefficient Product Extraction • The product alcohol has some water solubility. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal from the aqueous phase.• Saturating the aqueous layer with NaCl can decrease the product's solubility in water and improve extraction efficiency.
Loss During Purification • Optimize column chromatography conditions (silica gel grade, solvent system) to ensure good separation from byproducts and starting material without excessive band broadening.• If the product is sufficiently volatile, consider distillation under reduced pressure as an alternative purification method.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative data for different synthetic methods to highlight the impact of the catalytic system on yield and enantioselectivity.

MethodCatalyst SystemReductant / H-SourceYieldEnantiomeric Excess (e.e.)Reference
Biocatalysis Recombinant whole-cell with ADH & GDHGlucose87%>99% (R-enantiomer shown)[1]
Biocatalysis Acinetobacter sp. resting cellsGlycerol83.2%>99.9% (R-enantiomer shown)[10]
Asymmetric Reduction Oxazaborolidine (CBS) catalystCatecholboraneHighHigh (up to 98%)[3][5]
Asymmetric Transfer Hydrogenation Ru(II)-TsDPENFormic acid/TriethylamineGood to ExcellentHigh[11]

Note: The stereochemical outcome ((S) or (R)) depends on the specific chirality of the catalyst or the stereopreference of the enzyme used. The table provides examples of the high performance achievable with these methods.

Experimental Protocols

Protocol 1: Biocatalytic Reduction with a Whole-Cell Catalyst

This protocol is a general guideline for the asymmetric reduction of 4'-fluoroacetophenone using a recombinant E. coli whole-cell catalyst expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.

1. Catalyst Preparation:

  • Cultivate the recombinant E. coli cells in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and continue cultivation at a lower temperature (e.g., 20°C) for 16-20 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.

2. Asymmetric Reduction:

  • In a reaction vessel, prepare a buffered solution (100 mM phosphate buffer, pH 7.0).

  • Add D-glucose (e.g., 1.2 equivalents relative to the substrate) as the co-substrate for cofactor regeneration.

  • Add NADP⁺ (e.g., 0.1 mol%) as the cofactor.

  • Resuspend the prepared whole-cell catalyst in the buffer solution to a final concentration of 50-100 g/L wet cell weight.

  • Start the reaction by adding 4'-fluoroacetophenone (1 equivalent, e.g., 20 mM final concentration), potentially dissolved in a water-miscible co-solvent like DMSO (e.g., <5% v/v) to aid solubility.

  • Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150-200 rpm).

3. Workup and Analysis:

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC.

  • Once the reaction is complete, remove the cells by centrifugation.

  • Extract the aqueous supernatant with ethyl acetate (3 x 1 volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Chemical Asymmetric Transfer Hydrogenation (ATH)

This protocol describes a typical ATH of 4'-fluoroacetophenone using a Ru(II)-based Noyori-type catalyst.

1. Reaction Setup:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.5-1.0 mol%).

  • Add a 5:2 mixture of formic acid and triethylamine (HCOOH:NEt₃) as the azeotropic hydrogen source. Use a volume sufficient to create a 0.1-0.5 M solution of the substrate.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the catalyst.

2. Asymmetric Reduction:

  • Add 4'-fluoroacetophenone (1 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25-40°C).

3. Workup and Analysis:

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 times).

  • Combine the organic layers and wash sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Yield Start Low Yield of This compound CheckConversion Check Substrate Conversion (GC/HPLC) Start->CheckConversion LowConversion Conversion is Low CheckConversion->LowConversion < 95% HighConversion Conversion is High CheckConversion->HighConversion > 95% CatalystIssue Possible Cause: Catalyst/Enzyme Inactivity LowConversion->CatalystIssue ConditionIssue Possible Cause: Suboptimal Conditions LowConversion->ConditionIssue WorkupIssue Possible Cause: Workup/Purification Loss HighConversion->WorkupIssue Solution_Catalyst Solution: - Verify catalyst loading & purity - Check enzyme viability (pH, temp) - Ensure cofactor regeneration CatalystIssue->Solution_Catalyst Solution_Conditions Solution: - Optimize temp, pH, solvent - Check for reagent degradation - Run under inert atmosphere ConditionIssue->Solution_Conditions Solution_Workup Solution: - Use mild quench/extraction - Perform multiple extractions - Optimize chromatography WorkupIssue->Solution_Workup

Caption: Troubleshooting workflow for diagnosing low yield issues.

Biocatalysis_Cycle cluster_cofactor Cofactor Cycle cluster_regeneration Regeneration System Substrate 4'-Fluoroacetophenone (Ketone) Product This compound (Alcohol) Substrate->Product Reduction KRED Ketoreductase (KRED) NADP NADP⁺ (Oxidized) KRED->NADP NADPH NADPH (Reduced) NADPH->KRED NADPH->NADP H⁻ donor NADP->NADPH H⁻ acceptor GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation

Caption: Key components of a biocatalytic reduction system.

References

Common side products in the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol and their avoidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The two most prevalent methods for synthesizing this compound are:

  • Asymmetric Reduction of 4'-fluoropropiophenone: This is a highly effective method that utilizes a chiral catalyst to stereoselectively reduce the prochiral ketone, 4'-fluoropropiophenone, to the desired (S)-enantiomer of the alcohol. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a well-established and reliable protocol for this transformation.[1][2][3][4]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 4-fluorobenzaldehyde. This route produces a racemic mixture of the alcohol, which then requires a subsequent chiral resolution step to isolate the desired (S)-enantiomer.

Q2: What are the critical parameters to control during the asymmetric reduction of 4'-fluoropropiophenone?

To achieve high yield and enantioselectivity, the following parameters are crucial:

  • Purity of Reagents and Solvents: All reagents and solvents must be anhydrous, as moisture can quench the borane reducing agent and deactivate the catalyst.[5]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity.

  • Catalyst Loading: While catalytic, the amount of the CBS catalyst can influence the reaction rate and enantiomeric excess.

  • Rate of Addition: Slow addition of the ketone to the pre-formed catalyst-borane complex is often recommended to ensure proper coordination and stereochemical control.

Q3: How can I determine the enantiomeric excess (e.e.) of my this compound product?

The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral alcohols.[6][7]

Troubleshooting Guides

Asymmetric Reduction of 4'-Fluoropropiophenone (CBS Reduction)

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Improper catalyst formation If generating the CBS catalyst in situ, ensure the amino alcohol and borane source are of high purity and the formation time is adequate.
Sub-optimal reaction temperature Verify the reaction temperature is maintained at the recommended low temperature.
Inefficient quenching Ensure the quenching step is performed carefully and with the appropriate reagent to avoid product degradation.

Problem 2: Low Enantiomeric Excess (e.e.)

Potential Cause Troubleshooting Step
Aged or impure CBS catalyst Use a freshly prepared or commercially sourced catalyst of high purity. The use of isolated CBS catalysts can sometimes lead to lower reproducibility due to aging during storage.[3]
Reaction temperature too high Lower the reaction temperature. Enantioselectivity in CBS reductions is often highly temperature-dependent.
Incorrect stoichiometry of borane An excess of borane can sometimes lead to a non-catalyzed background reduction, lowering the e.e. Optimize the stoichiometry of the borane reagent.
Racemization during work-up or purification Avoid harsh acidic or basic conditions during the work-up and purification steps.
Grignard Reaction of 4-Fluorobenzaldehyde and Ethylmagnesium Bromide

Problem 1: Low Yield of 2-(4-Fluorophenyl)propan-1-ol

Potential Cause Troubleshooting Step
Moisture or protic impurities Grignard reagents are highly basic and react with water, alcohols, and other protic compounds.[8] Ensure all glassware is oven-dried and use anhydrous ether as the solvent.
Poor quality magnesium The magnesium turnings should be fresh and have a clean surface. Grinding the magnesium prior to use can help to remove the passivating oxide layer.[9]
Inefficient initiation of Grignard reagent formation A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.
Side reaction with atmospheric carbon dioxide Perform the reaction under an inert atmosphere to prevent the Grignard reagent from reacting with CO2 to form a carboxylic acid.

Common Side Products and Their Avoidance

Asymmetric Reduction of 4'-Fluoropropiophenone
Side Product Formation Pathway Avoidance Strategy
(R)-2-(4-Fluorophenyl)propan-1-ol Non-enantioselective reduction or use of the incorrect enantiomer of the catalyst.Ensure the use of the correct (S)-proline-derived CBS catalyst for the desired (S)-alcohol. Optimize reaction conditions (low temperature, slow addition) to maximize enantioselectivity.
4-Fluorophenylethane Over-reduction of the ketone or the alcohol product.Use a milder reducing agent or carefully control the stoichiometry of the borane.
Unreacted 4'-fluoropropiophenone Incomplete reaction due to insufficient reducing agent or catalyst deactivation.Ensure the use of a sufficient amount of the borane reagent and a catalytically active CBS reagent.
Grignard Reaction of 4-Fluorobenzaldehyde
Side Product Formation Pathway Avoidance Strategy
4,4'-Difluorobiphenyl Wurtz-type coupling of the Grignard reagent with unreacted 4-fluorobromobenzene (if used as a precursor for the Grignard reagent). This is a common impurity in Grignard reactions.[10]Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Ethane Reaction of the ethylmagnesium bromide with any protic source (e.g., water).Maintain strict anhydrous conditions throughout the reaction.
4-Fluorobenzoic acid Reaction of the Grignard reagent with atmospheric carbon dioxide.Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
1,3-Bis(4-fluorophenyl)butan-1-ol Reaction of the initial alcohol product (as the magnesium alkoxide) with another molecule of the aldehyde.Maintain a low reaction temperature and add the aldehyde slowly to the Grignard reagent.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 4'-fluoropropiophenone via CBS Reduction

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • 4'-Fluoropropiophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) under a nitrogen atmosphere.

  • Cool the flask to 0 °C and add borane-dimethyl sulfide complex (1.0 eq) dropwise. Stir the mixture for 10 minutes at this temperature.

  • In a separate flask, prepare a solution of 4'-fluoropropiophenone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Chiral HPLC Analysis
  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Visualizations

Synthesis_Pathways cluster_0 Asymmetric Reduction cluster_1 Grignard Reaction 4-Fluoropropiophenone 4-Fluoropropiophenone S-Product (S)-2-(4-Fluorophenyl) propan-1-ol 4-Fluoropropiophenone->S-Product (R)-CBS catalyst, BH3.SMe2 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Racemic_Product Racemic 2-(4-Fluorophenyl) propan-1-ol 4-Fluorobenzaldehyde->Racemic_Product 1. EtMgBr 2. H3O+ S_Product_Res (S)-2-(4-Fluorophenyl) propan-1-ol Racemic_Product->S_Product_Res Chiral Resolution

Caption: Synthetic routes to this compound.

Side_Product_Formation cluster_0 Grignard Reaction Side Products cluster_1 Asymmetric Reduction Side Product EtMgBr Ethylmagnesium Bromide Ethane Ethane EtMgBr->Ethane Protonation Biphenyl 4,4'-Difluorobiphenyl EtMgBr->Biphenyl Wurtz Coupling H2O Water (impurity) H2O->Ethane 4-F-PhBr 4-Fluorobromobenzene 4-F-PhBr->Biphenyl Ketone 4'-Fluoropropiophenone R_Product (R)-Enantiomer Ketone->R_Product Non-selective reduction

Caption: Common side product formation pathways.

Troubleshooting_Workflow Start Low Yield or e.e. Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Check_Temp Verify Reaction Temperature Check_Reagents->Check_Temp [Reagents OK] Optimize Optimize Reaction Conditions Check_Reagents->Optimize [Reagents Impure] Check_Catalyst Assess Catalyst Activity/Purity Check_Temp->Check_Catalyst [Temp OK] Check_Temp->Optimize [Temp Incorrect] Check_Atmosphere Ensure Inert Atmosphere Check_Catalyst->Check_Atmosphere [Catalyst OK] Check_Catalyst->Optimize [Catalyst Inactive] Check_Atmosphere->Optimize [Atmosphere OK] Check_Atmosphere->Optimize [Atmosphere Compromised]

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Chiral Separation of 2-(4-Fluorophenyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 2-(4-Fluorophenyl)propan-1-ol enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 2-(4-Fluorophenyl)propan-1-ol and its analogs.

Q1: I am not seeing any separation of the enantiomers (a single peak is observed). What are the initial steps to troubleshoot this?

A1: Achieving baseline separation for chiral compounds often requires screening various chiral stationary phases (CSPs) and mobile phase conditions. If you observe no separation, consider the following systematic approach:

  • Vary the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for aromatic alcohols.

    • Recommendation: Screen different types of polysaccharide CSPs. For instance, if a cellulose-based column (e.g., Lux Cellulose-1) does not provide separation, try an amylose-based column (e.g., Lux Amylose-1), as their different helical structures can offer complementary selectivity.

  • Modify the Mobile Phase Composition: The composition of the mobile phase significantly influences enantioselectivity.

    • Normal Phase Mode: A common starting point is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these components is crucial. Start with a low percentage of the alcohol modifier (e.g., 5-10%) and gradually increase it. The type of alcohol can also impact the separation.

    • Reversed-Phase Mode: While less common for this type of compound, a mobile phase of acetonitrile/water or methanol/water can be explored, especially with modified cyclodextrin-based or certain polysaccharide-based CSPs.

  • Adjust the Temperature: Temperature can have a significant, and sometimes non-linear, effect on chiral separations. Lowering the temperature often improves resolution by enhancing the enthalpic contributions to the separation. Conversely, for some systems, increasing the temperature might be beneficial. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).

Q2: I have partial separation (overlapping peaks), but the resolution is poor (Rs < 1.5). How can I improve the resolution?

A2: Poor resolution indicates that the chosen system has some enantioselectivity, which can be optimized.

  • Optimize the Mobile Phase:

    • Alcohol Modifier Percentage: In normal phase mode, fine-tune the percentage of the alcohol modifier. A small change (e.g., 1-2%) can significantly impact resolution. Decreasing the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.

    • Alcohol Modifier Type: The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol, n-butanol) can alter the selectivity. Isopropanol is a good starting point, but switching to ethanol or another alcohol can sometimes dramatically improve resolution.

    • Mobile Phase Additives: For compounds with acidic or basic functionalities, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA, acetic acid) or basic (e.g., diethylamine - DEA, ethanolamine) modifier (typically 0.1%) can improve peak shape and selectivity.[1] For neutral compounds like 2-(4-fluorophenyl)propan-1-ol, this is less common but can be explored if peak tailing is observed.

  • Reduce the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Lower the Temperature: As mentioned, decreasing the column temperature often leads to better resolution for polysaccharide-based CSPs.[2]

Q3: My peaks are broad and tailing. What could be the cause and how can I fix it?

A3: Poor peak shape can be due to several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system.

  • Column Overload: Injecting too much sample can lead to broad, tailing, or even fronting peaks. Try reducing the sample concentration or injection volume.

  • Inappropriate Mobile Phase Additives: The absence of a necessary additive or the presence of an inappropriate one can cause peak tailing. Although 2-(4-fluorophenyl)propan-1-ol is neutral, interactions with residual silanols on the silica support can occur. A small amount of a polar solvent like methanol in the mobile phase can sometimes mitigate these effects.

  • System Issues: Check for dead volumes in your HPLC system, ensure proper column connection, and verify that the column is not degraded.

Frequently Asked Questions (FAQs)

Q1: What are the most recommended chiral stationary phases (CSPs) for the separation of 2-(4-Fluorophenyl)propan-1-ol enantiomers?

A1: Based on data for structurally similar compounds like 1-phenyl-1-propanol and 2-phenyl-1-propanol, polysaccharide-based CSPs are highly recommended. Specifically:

  • Cellulose-based CSPs: Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Lux Cellulose-1 have shown excellent performance for separating aromatic alcohols.

  • Amylose-based CSPs: Columns such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) and Lux Amylose-1 offer different selectivity and should be included in a screening protocol.

Q2: What is a good starting mobile phase for method development?

A2: For normal phase chromatography on a polysaccharide-based CSP, a good starting mobile phase is n-hexane/isopropanol (90:10, v/v) . From this starting point, the ratio can be adjusted to optimize the separation. For example, you can try ratios of 95:5 and 80:20 to see the effect on retention and resolution.

Q3: Can temperature be used to reverse the elution order of the enantiomers?

A3: Yes, in some cases, changing the temperature can lead to a reversal in the elution order of enantiomers on a chiral stationary phase.[3][4] This phenomenon is related to a change in the dominant chiral recognition mechanism from enthalpy-driven at lower temperatures to entropy-driven at higher temperatures.[2] It is advisable to study the effect of temperature on your separation to determine the optimal conditions.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?

A4: Yes, SFC can be an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. For the separation of 1-phenyl-1-propanol, a close analog, SFC with a Chiralcel OD column using supercritical CO2 modified with methanol as the mobile phase has been successfully employed.

Q5: Are there any databases where I can search for chiral separation methods for my compound?

A5: Yes, several databases can be a valuable resource for finding starting conditions for chiral separations:

  • Daicel Chiral Technologies Application Database: Provides a large collection of applications for their CHIRALPAK® and CHIRALCEL® columns.[4]

  • Regis Technologies Chiral Applications Database: Offers hundreds of chiral applications for their range of CSPs.[5]

  • ChirBase: A comprehensive database of chiral separations curated by academic institutions.[6]

Data Presentation

The following tables summarize experimental conditions for the chiral separation of analogs of 2-(4-Fluorophenyl)propan-1-ol, which can serve as a starting point for method development.

Table 1: HPLC Separation of 1-Phenyl-1-propanol and 2-Phenyl-1-propanol Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)Reference
1-Phenyl-1-propanolCCOF 5 & 6Hexane/Isopropanol (90:10, v/v)0.2Ambient> 1.5~1.2-1.4[6]
2-Phenyl-1-propanolCCOF 5 & 6Hexane/Isopropanol (90:10, v/v)0.2Ambient> 1.5~1.2-1.3[6]
1-Phenyl-1-propanolγ-CD MOFDichloromethane/Methanol (98:2, v/v)1.0Ambient2.151.25[7]

Table 2: Supercritical Fluid Chromatography (SFC) of 1-Phenyl-1-propanol Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseTemperature (°C)ObservationsReference
1-Phenyl-1-propanolChiralcel ODSupercritical CO2 with Methanol modifier30Higher selectivity and resolution compared to 40°C

Experimental Protocols

Protocol 1: HPLC Method for Chiral Separation of Phenylpropanol Analogs

This protocol is a general starting point based on successful separations of similar compounds.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). All solvents should be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic 2-(4-Fluorophenyl)propan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the two enantiomers.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., to 95:5 or 85:15 n-Hexane/Isopropanol) and/or the temperature (e.g., decrease to 15°C).

Protocol 2: SFC Screening Method for Chiral Separation

This protocol outlines a screening approach using SFC.

  • SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • CO2 as the main fluid.

    • Methanol as a co-solvent.

  • Gradient: A generic gradient of 5% to 40% Methanol over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic 2-(4-Fluorophenyl)propan-1-ol in methanol to a concentration of approximately 1 mg/mL.

  • Procedure: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the sample and run the gradient. c. Identify the co-solvent percentage that provides the best separation and then optimize under isocratic conditions.

Visualizations

ExperimentalWorkflow cluster_prep Sample and System Preparation cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_result Result cluster_troubleshooting Troubleshooting Prep_Sample Prepare Racemic Sample (1 mg/mL in mobile phase) Prep_System Equilibrate HPLC System with Mobile Phase Prep_Sample->Prep_System Screen_CSP Select CSP (e.g., Lux Cellulose-1) Prep_System->Screen_CSP Screen_MP Select Initial Mobile Phase (Hexane/IPA 90:10) Screen_CSP->Screen_MP Run_Initial Inject Sample & Run Screen_MP->Run_Initial Eval_Sep Separation? Run_Initial->Eval_Sep Opt_MP Adjust Mobile Phase Ratio &/or Alcohol Type Eval_Sep->Opt_MP Success Baseline Separation (Rs >= 1.5) Eval_Sep->Success Yes Change_CSP Change CSP Type (e.g., to Amylose-based) Eval_Sep->Change_CSP No Opt_Temp Change Column Temperature Opt_MP->Opt_Temp Opt_Flow Adjust Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Run_Initial Change_CSP->Screen_MP

Caption: A typical workflow for developing a chiral HPLC separation method.

TroubleshootingLogic cluster_no_sep No Separation (Single Peak) cluster_poor_res Poor Resolution (Rs < 1.5) cluster_bad_shape Poor Peak Shape (Tailing) Start Observed Problem NoSep_CSP Change CSP Type (Cellulose vs. Amylose) Start->NoSep_CSP No Separation PoorRes_MP Fine-tune Mobile Phase Ratio / Alcohol Modifier Start->PoorRes_MP Poor Resolution BadShape_Load Reduce Sample Load Start->BadShape_Load Bad Peak Shape NoSep_MP Drastically Change Mobile Phase Polarity NoSep_CSP->NoSep_MP NoSep_Mode Switch Separation Mode (NP to RP/SFC) NoSep_MP->NoSep_Mode PoorRes_Temp Decrease Temperature PoorRes_MP->PoorRes_Temp PoorRes_Flow Decrease Flow Rate PoorRes_Temp->PoorRes_Flow BadShape_Add Add Mobile Phase Modifier (e.g., 0.1% TFA/DEA) BadShape_Load->BadShape_Add BadShape_Col Check/Replace Column BadShape_Add->BadShape_Col

Caption: A logical guide for troubleshooting common chiral separation issues.

References

Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and proper storage of (S)-2-(4-Fluorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, a secondary benzylic alcohol, are oxidation and potential degradation under thermal and photolytic stress. The benzylic hydroxyl group is susceptible to oxidation, which can lead to the formation of the corresponding ketone, 2-(4-fluorophenyl)-1-propanone, and further oxidation to other related impurities. Exposure to heat and light can accelerate these degradation processes.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation. Tightly sealed containers made of non-reactive materials, such as amber glass, are ideal to protect from light and moisture.[1]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can significantly accelerate the degradation of this compound. Thermal stress can promote oxidation and potentially other degradation pathways. For long-term storage, refrigeration (2-8 °C) is recommended to slow down these processes. Avoid repeated freeze-thaw cycles, as this can also impact stability.

Q4: Is this compound sensitive to light?

A4: Yes, as a benzylic alcohol, this compound may be sensitive to light, particularly UV radiation. Photolytic degradation can lead to the formation of impurities. Therefore, it is crucial to store the compound in light-resistant containers and avoid unnecessary exposure to direct sunlight or strong artificial light sources.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, in the dark, under an inert atmosphere), the compound is expected to have good stability. However, for critical applications, it is recommended to re-analyze the purity of the material after prolonged storage.

Troubleshooting Guides

Issue 1: Observation of new peaks/impurities in HPLC analysis after storage.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere.

  • Characterize Impurities: If possible, identify the structure of the new peaks using techniques like LC-MS to determine the degradation pathway (e.g., oxidation).

  • Perform Forced Degradation Studies: To proactively understand potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a robust stability-indicating analytical method.

  • Optimize Storage: If degradation is confirmed, re-evaluate and optimize the storage conditions. This may include storing at a lower temperature or using a more robust inerting procedure.

Issue 2: Inconsistent results in biological assays or chemical reactions.

Possible Cause: Reduced purity of this compound due to degradation.

Troubleshooting Steps:

  • Purity Assessment: Re-analyze the purity of the this compound sample using a validated stability-indicating HPLC method.

  • Compare with a Fresh Sample: If available, compare the performance of the stored sample with a fresh, unopened batch of the compound.

  • Purification: If the purity is found to be compromised, consider re-purifying the material if feasible for your application.

  • Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, strong light) during experimental procedures.

Quantitative Data Summary

Stress ConditionExpected StabilityPotential Degradation Products
Long-Term Storage (2-8°C, dark, inert atm.) HighMinimal degradation expected.
Accelerated Storage (40°C/75% RH) ModerateIncreased potential for oxidation to the corresponding ketone.
Acidic Hydrolysis (e.g., 0.1 M HCl) HighGenerally stable; benzylic alcohols show some resistance to acid-catalyzed dehydration.
Basic Hydrolysis (e.g., 0.1 M NaOH) HighGenerally stable under mild basic conditions.
Oxidative Stress (e.g., 3% H₂O₂) Low to ModerateSusceptible to oxidation to 2-(4-fluorophenyl)-1-propanone and other related impurities.[2]
Photolytic Stress (ICH Q1B guidelines) ModeratePotential for degradation, formation of colored impurities may occur.
Thermal Stress (e.g., 60°C) Moderate to LowAccelerated oxidation and potential for other thermal degradation pathways.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are required.

ParameterRecommended Condition
Column Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) for enantiomeric purity and separation from chiral impurities. For achiral analysis of degradation products, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) can be used.
Mobile Phase For chiral separation: A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol. For achiral separation: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer at pH 3).[4]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL
Diluent Mobile phase

Visualizations

degradation_pathway cluster_main Degradation of this compound A This compound B 2-(4-Fluorophenyl)-1-propanone (Ketone Impurity) A->B Oxidation (Primary Pathway) C Further Oxidation Products (e.g., ring-opened structures) B->C Further Oxidation

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Stability Issues start Stability Issue Encountered (e.g., new HPLC peaks, failed assay) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Re-analyze Purity (Stability-Indicating HPLC) check_storage->analyze_purity Conditions OK optimize_storage Optimize Storage Conditions check_storage->optimize_storage Conditions Not OK identify_impurities Characterize Impurities (e.g., LC-MS) analyze_purity->identify_impurities Impurities Detected end Issue Resolved analyze_purity->end Purity OK forced_degradation Conduct Forced Degradation Study identify_impurities->forced_degradation remediate Remediation (Purify or Discard Batch) identify_impurities->remediate forced_degradation->optimize_storage optimize_storage->end remediate->end

References

Technical Support Center: Enantiomeric Excess Determination of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate determination of the enantiomeric excess (ee) of (S)-2-(4-Fluorophenyl)propan-1-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of this compound?

A1: The most common and reliable methods for determining the enantiomeric excess of this compound are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.

Q2: How do I choose the best method for my needs?

A2: The choice of method depends on several factors:

  • Chiral HPLC: Offers high resolution and is suitable for both analytical and preparative scale separations. It is often the first choice for routine analysis.

  • Chiral GC: Provides excellent separation efficiency for volatile compounds. Derivatization of the alcohol may be necessary to improve volatility and peak shape.

  • NMR Spectroscopy: A powerful tool that can provide the enantiomeric excess without separation. It requires the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.

Q3: What is a chiral stationary phase (CSP) and why is it important?

A3: A chiral stationary phase is a packing material used in HPLC and GC columns that is itself chiral. It allows for the differential interaction with the enantiomers of the analyte, leading to their separation. The selection of the appropriate CSP is critical for achieving good resolution between the enantiomers.

Q4: What are chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) in NMR analysis?

A4:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form diastereomers. Diastereomers have different physical properties and, therefore, different NMR spectra, allowing for the quantification of each enantiomer. A common example is Mosher's acid.[1][2]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. This interaction leads to different chemical shifts for the enantiomers in the NMR spectrum. Pirkle's alcohol is a well-known CSA.[3][4]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Issue 1: No separation or poor resolution of enantiomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The selection of the CSP is the most critical factor. For aromatic alcohols like 2-(4-Fluorophenyl)propan-1-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If initial attempts fail, screen a variety of CSPs with different chiral selectors.

  • Possible Cause 2: Incorrect mobile phase composition.

    • Solution: The mobile phase composition significantly influences the separation. In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Systematically vary the ratio of the modifier. Small amounts of additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape and resolution.

  • Possible Cause 3: Suboptimal temperature.

    • Solution: Temperature can affect the interactions between the analyte and the CSP. Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.

  • Possible Cause 4: Flow rate is too high.

    • Solution: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution.

Issue 2: Peak tailing or fronting.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Add a small amount of a competing agent to the mobile phase. For example, if analyzing an amine, adding a small amount of a stronger, non-chiral amine can block active sites on the stationary phase and improve peak shape.

  • Possible Cause 2: Sample overload.

    • Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.

  • Possible Cause 3: Mismatch between sample solvent and mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is as weak as possible while still ensuring solubility.

Chiral Gas Chromatography (GC)

Issue 1: Broad or tailing peaks.

  • Possible Cause 1: Analyte is too polar.

    • Solution: The hydroxyl group of the alcohol can interact with active sites in the GC system, leading to poor peak shape. Derivatization of the alcohol to a less polar ester or ether is often necessary. Acetylation or trifluoroacetylation are common derivatization methods that can improve peak shape and volatility.[5]

  • Possible Cause 2: Column bleed or contamination.

    • Solution: Condition the column at a high temperature to remove contaminants. If the problem persists, the column may need to be replaced.

Issue 2: Enantiomers are not resolved.

  • Possible Cause 1: Incorrect chiral stationary phase.

    • Solution: Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols. Screen different cyclodextrin derivatives (e.g., beta- or gamma-cyclodextrin with various substituents) to find the one that provides the best selectivity for your compound.

  • Possible Cause 2: Inappropriate temperature program.

    • Solution: Optimize the temperature program. A slower temperature ramp can sometimes improve resolution. Running the separation at a lower initial temperature may also enhance the chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: No separation of enantiomeric signals after adding a chiral auxiliary.

  • Possible Cause 1: Insufficient amount of chiral auxiliary.

    • Solution: Titrate the chiral auxiliary into the NMR sample and monitor the spectrum. Start with a sub-stoichiometric amount and gradually increase it. An excess of the auxiliary is often required to see a significant separation of the signals.

  • Possible Cause 2: Weak interaction between the analyte and the chiral auxiliary.

    • Solution: Try a different chiral auxiliary. For alcohols, chiral solvating agents that can form hydrogen bonds, such as Pirkle's alcohol, are often effective. If using a chiral derivatizing agent, ensure the reaction goes to completion.

  • Possible Cause 3: Poor choice of solvent.

    • Solution: The solvent can affect the interactions between the analyte and the chiral auxiliary. Try different deuterated solvents (e.g., chloroform-d, benzene-d6, acetonitrile-d3) to find one that promotes the necessary interactions.

Issue 2: Overlapping signals from the analyte and the chiral auxiliary.

  • Possible Cause 1: Spectral crowding.

    • Solution: Choose a chiral auxiliary that has signals in a region of the NMR spectrum that does not overlap with the key signals of your analyte. Alternatively, use a higher field NMR spectrometer to improve spectral dispersion. For fluorinated compounds like 2-(4-Fluorophenyl)propan-1-ol, ¹⁹F NMR can be a powerful alternative, as the spectra are often simpler and the chemical shift dispersion is larger.

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the method development for the enantiomeric separation of 2-(4-Fluorophenyl)propan-1-ol.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Columns to Screen:

  • Polysaccharide-based chiral stationary phases are recommended. Examples include columns packed with cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H.

Initial Mobile Phase Screening:

  • System 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v)

  • System 2 (Normal Phase): n-Hexane / Ethanol (90:10, v/v)

Procedure:

  • Equilibrate the chosen chiral column with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare a solution of racemic 2-(4-Fluorophenyl)propan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample solution.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

  • If peak shape is poor, consider adding a small amount (0.1%) of an acidic or basic modifier to the mobile phase.

Quantitative Data (Example):

ParameterCondition 1Condition 2
Column Chiralcel® OD-HChiralpak® AD-H
Mobile Phase Hexane:Isopropanol (95:5)Hexane:Ethanol (90:10)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (R-enantiomer) ~8.5 min~10.2 min
Retention Time (S-enantiomer) ~9.7 min~11.5 min
Resolution (Rs) > 1.5> 1.5

Note: These are hypothetical values and will need to be determined experimentally.

Method 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of 2-(4-Fluorophenyl)propan-1-ol by ¹H NMR.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) as the CSA

  • Sample of 2-(4-Fluorophenyl)propan-1-ol with unknown enantiomeric excess

Procedure:

  • Dissolve approximately 5-10 mg of the 2-(4-Fluorophenyl)propan-1-ol sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small amount (e.g., 0.5 equivalents) of Pirkle's alcohol to the NMR tube.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Observe the signals corresponding to the protons near the chiral center of 2-(4-Fluorophenyl)propan-1-ol (e.g., the methine proton or the methylene protons).

  • If the signals have not split into two distinct sets, incrementally add more Pirkle's alcohol (up to 2-3 equivalents) and re-acquire the spectrum after each addition.

  • Once baseline separation of a pair of signals is achieved, integrate the two signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Quantitative Data (Example):

ProtonChemical Shift (δ) without CSAChemical Shift (δ) with CSA (R-enantiomer)Chemical Shift (δ) with CSA (S-enantiomer)Δδ (ppm)
-CH(OH)- ~4.8 ppm~4.85 ppm~4.82 ppm0.03
-CH₂OH ~3.7 ppm~3.75 ppm~3.71 ppm0.04

Note: These are hypothetical values and will need to be determined experimentally.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Racemic Standard C Equilibrate Chiral Column A->C B Prepare (S)-enantiomer Sample B->C D Inject Sample C->D E Acquire Chromatogram D->E F Identify Enantiomer Peaks E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: Chiral HPLC experimental workflow for ee determination.

NMR_Workflow A Dissolve Analyte in NMR Solvent B Acquire Initial NMR Spectrum A->B C Add Chiral Solvating Agent (CSA) B->C D Acquire NMR Spectrum with CSA C->D E Check for Signal Splitting D->E F Integrate Separated Signals E->F Splitting Observed H No Splitting E->H No/Poor Splitting G Calculate Enantiomeric Excess F->G H->C Add More CSA

Caption: NMR workflow for ee determination using a chiral solvating agent.

References

Overcoming low reactivity in reactions involving (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for reactions involving (S)-2-(4-Fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low reactivity of this secondary benzylic alcohol.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in some reactions?

A1: The reduced reactivity of this compound can be attributed to a combination of steric hindrance and electronic effects. As a secondary alcohol, the hydroxyl group is more sterically hindered than in a primary alcohol, making it a poorer nucleophile and making the alpha-carbon less accessible to attack. Additionally, the fluorine atom, while electron-withdrawing through the sigma bond, can also donate electron density to the aromatic ring via a resonance effect, which can influence the reactivity of the benzylic position.

Q2: What are the most common types of reactions where low reactivity is observed for this compound?

A2: Low reactivity is most frequently encountered in nucleophilic substitution reactions where the hydroxyl group is a poor leaving group. This includes Williamson ether synthesis, esterifications, and some oxidation reactions where the initial activation of the alcohol is the rate-limiting step.

Q3: How can I activate the hydroxyl group of this compound to improve its reactivity?

A3: Activation of the hydroxyl group is key to overcoming its low reactivity. Common strategies include:

  • Protonation: In acidic media, the hydroxyl group is protonated to form a better leaving group (water).

  • Conversion to a sulfonate ester: Reacting the alcohol with tosyl chloride or mesyl chloride converts the hydroxyl group into a much better leaving group (tosylate or mesylate).

  • Mitsunobu reaction: This reaction uses triphenylphosphine and an azodicarboxylate to activate the alcohol in situ for displacement by a nucleophile.[1][2]

Troubleshooting Guides

Oxidation Reactions

Problem: Low conversion of this compound to the corresponding aldehyde, 2-(4-Fluorophenyl)propanal.

  • Possible Cause 1: Inappropriate choice of oxidizing agent.

    • Solution: Secondary alcohols can be resistant to some mild oxidizing agents. Consider using stronger or more specialized reagents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often effective for the oxidation of secondary alcohols to aldehydes without over-oxidation to the carboxylic acid. For a greener approach, catalytic methods using transition metals with an oxidant like hydrogen peroxide can be explored.[3][4]

  • Possible Cause 2: Reaction conditions are not optimal.

    • Solution: Ensure the reaction is run at the appropriate temperature and for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion. Forcing the conditions (e.g., prolonged heating) with some oxidizing agents might lead to side product formation.

  • Possible Cause 3: Steric hindrance around the hydroxyl group.

    • Solution: Employing a less sterically bulky oxidizing agent might improve accessibility to the hydroxyl group.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq.).

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Fluorophenyl)propanal.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterConditionExpected Outcome
Oxidizing Agent PCCGood conversion to aldehyde
DMPGood conversion to aldehyde
Jones ReagentPotential for over-oxidation
Solvent DichloromethaneStandard
Temperature Room TemperatureGenerally sufficient
Reaction Time 2-12 hoursMonitor by TLC
Etherification (Williamson Ether Synthesis)

Problem: Low yield of the desired ether when reacting this compound with an alkyl halide.

  • Possible Cause 1: Incomplete deprotonation of the alcohol.

    • Solution: this compound is a relatively weak acid. A strong base is required to generate the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and the solvent (e.g., THF, DMF) is anhydrous.[5][6][7]

  • Possible Cause 2: The alkoxide is a poor nucleophile due to steric hindrance.

    • Solution: While you cannot change the structure of the alcohol, you can optimize other parameters. Use a more reactive electrophile (e.g., methyl iodide or a primary alkyl tosylate). Running the reaction at a higher temperature may also increase the rate, but be cautious of potential elimination side reactions.[5]

  • Possible Cause 3: Competing elimination reaction (E2).

    • Solution: This is more likely if a secondary or tertiary alkyl halide is used as the electrophile. Whenever possible, use a methyl or primary alkyl halide. Using a less hindered base might also slightly favor substitution over elimination, but a strong base is generally needed for the initial deprotonation.[7]

Experimental Protocol: Williamson Ether Synthesis
  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 50-60 °C) if the reaction is slow, but this may increase the risk of elimination.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

ParameterConditionExpected Outcome/Consideration
Base NaHStrong, effective for deprotonation
KHSimilar to NaH
Electrophile Methyl iodide/tosylateHigh reactivity, favors SN2
Primary alkyl halideGood reactivity
Secondary alkyl halideIncreased risk of E2 elimination
Solvent THF, DMFAprotic polar solvents are ideal
Temperature 0 °C to RT (or gentle heating)Higher temps may promote E2
Esterification
Steglich Esterification

Problem: Low yield of the ester when using DCC/DMAP coupling.

  • Possible Cause 1: Steric hindrance of the secondary alcohol.

    • Solution: Increase the amount of DMAP (e.g., from catalytic to stoichiometric) to accelerate the reaction. Also, allow for longer reaction times. Ensure all reagents are anhydrous.[8][9][10]

  • Possible Cause 2: Formation of N-acylurea byproduct.

    • Solution: This side reaction can be minimized by ensuring the alcohol is present to react with the activated carboxylic acid. Sometimes, adding the alcohol before the DCC can be beneficial. Using a more reactive carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) can sometimes improve results.[8]

Experimental Protocol: Steglich Esterification
  • Dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1-1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Mitsunobu Reaction

Problem: Low yield of the inverted ester.

  • Possible Cause 1: The alcohol is too sterically hindered for the reaction to proceed efficiently.

    • Solution: The Mitsunobu reaction is generally robust for secondary alcohols. Ensure optimal reaction conditions: low temperature for the initial addition of the azodicarboxylate (e.g., DEAD or DIAD), followed by warming to room temperature. Longer reaction times may be necessary.[1][2][11][12]

  • Possible Cause 2: The pKa of the nucleophile (carboxylic acid) is too high.

    • Solution: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13. Most carboxylic acids meet this requirement. If you are using a very weakly acidic nucleophile, this could be the issue.[1]

Experimental Protocol: Mitsunobu Reaction
  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF under an inert atmosphere at 0 °C.[1]

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[11]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can often be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

ParameterConditionExpected Outcome/Consideration
Coupling Reagent DCC/DMAP (Steglich)Prone to N-acylurea formation
PPh3/DIAD (Mitsunobu)Inversion of stereochemistry
Nucleophile (Mitsunobu) Carboxylic Acid (pKa < 13)Essential for reactivity
Solvent DCM (Steglich), THF (Mitsunobu)Anhydrous conditions are critical
Temperature 0 °C to RTStandard for both reactions

Visualizations

Troubleshooting_Workflow start Low Reaction Yield with This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions activation Is Hydroxyl Group Activation Required? check_conditions->activation oxidation Oxidation activation->oxidation Yes etherification Etherification activation->etherification Yes esterification Esterification activation->esterification Yes oxidation_q Low Conversion? oxidation->oxidation_q etherification_q Low Yield? etherification->etherification_q esterification_q Low Yield? esterification->esterification_q oxidation_sol Change Oxidizing Agent (e.g., PCC, DMP) Optimize Temperature/Time oxidation_q->oxidation_sol etherification_sol Use Stronger Base (e.g., NaH) Use More Reactive Electrophile Check for E2 Competition etherification_q->etherification_sol esterification_sol Increase DMAP (Steglich) Check Nucleophile pKa (Mitsunobu) Increase Reaction Time esterification_q->esterification_sol

Caption: General troubleshooting workflow for low-yielding reactions.

Reaction_Pathways cluster_oxidation Oxidation cluster_etherification Williamson Ether Synthesis cluster_esterification Esterification alcohol This compound aldehyde 2-(4-Fluorophenyl)propanal alcohol->aldehyde [O] (e.g., PCC) alkoxide Alkoxide alcohol->alkoxide Base (e.g., NaH) ester Ester alcohol->ester R'COOH, Coupling Agent (e.g., DCC/DMAP or PPh3/DIAD) ether Ether alkoxide->ether R-X (Alkyl Halide)

Caption: Key reaction pathways for this compound.

References

Refining the workup procedure for the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method is the enantioselective reduction of 2-(4-fluorophenyl)propanoic acid using a reducing agent such as borane (BH₃) complexed with a chiral auxiliary or through enzymatic reduction. Another route involves the asymmetric reduction of 4'-fluoropropiophenone. This guide will focus on the workup following the reduction of the carboxylic acid with a borane reagent.

Q2: What are the primary impurities I should expect after the reduction of 2-(4-fluorophenyl)propanoic acid with borane?

The main impurities to consider during the workup are:

  • Unreacted starting material: (S)-2-(4-fluorophenyl)propanoic acid.

  • Boron residues: Boric acid or borate esters formed from the quenching of the borane reagent.

  • Solvent and reagent adducts: Byproducts from the reaction of borane with the solvent (e.g., tetrahydrofuran) or other reagents.

  • Racemic or diastereomeric impurities: Depending on the enantioselectivity of the reduction.

Q3: How can I effectively remove boron-containing byproducts from my reaction mixture?

Boron byproducts are typically removed by quenching the reaction with an alcohol, most commonly methanol. This converts the boron species into volatile trimethyl borate, which can then be removed by distillation, often as an azeotrope with methanol.[1] An acidic or basic workup can also be employed to hydrolyze borane complexes and facilitate their removal in an aqueous phase.

Q4: I am observing a stable emulsion during the aqueous extraction. What are the best practices to break it?

Emulsion formation is a common issue, particularly when residual starting material or other surface-active species are present. To resolve this:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Perform a gentle swirling or rocking motion during extraction instead of vigorous shaking.

  • If possible, allow the mixture to stand for an extended period.

  • In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation is another option to force the separation of the layers.

Q5: What are the recommended purification techniques for obtaining high-purity this compound?

For laboratory scale, flash column chromatography on silica gel is a standard and effective method. For larger scales, crystallization or distillation under reduced pressure can be employed. The choice of purification method will depend on the scale of the reaction and the nature of the remaining impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Ensure the reducing agent was added at the correct temperature and in the appropriate stoichiometric ratio.- Extend the reaction time or consider a slight increase in temperature.
Product loss during workup.- Minimize the number of extraction and transfer steps.- Ensure the pH of the aqueous phase is appropriate to prevent the product from partitioning into it. For a neutral alcohol, extractions are typically performed under neutral or slightly basic conditions.
Product Contaminated with Starting Material Incomplete reduction.- Use a slight excess of the reducing agent.- Increase the reaction time.
Inefficient extraction.- Perform an acid-base extraction. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.
Persistent Emulsion During Extraction Presence of amphiphilic impurities or vigorous shaking.- Add brine to the separatory funnel.- Gently swirl instead of shaking.- Filter the mixture through Celite®.
Product is an Oil and Difficult to Purify by Crystallization Presence of impurities preventing crystallization.- Purify a small sample by column chromatography to obtain a seed crystal.- Attempt co-crystallization with a suitable achiral agent if diastereomers are present.
The product may be a low-melting solid or an oil at room temperature.- Consider purification by distillation under reduced pressure or preparative chromatography.

Data Presentation

Table 1: Comparison of Workup Procedures for Borane Reduction

Workup Protocol Description Typical Yield (%) Purity by HPLC (%) Notes
Protocol A: Methanol Quench & Distillation Reaction quenched with methanol, followed by distillation to remove trimethyl borate. The residue is then subjected to a standard aqueous workup.85-9595-98Efficient for removing boron residues but requires distillation capabilities.
Protocol B: Acidic Quench & Extraction Reaction quenched by slow addition to an acidic aqueous solution (e.g., 1 M HCl). The product is then extracted with an organic solvent.80-9090-95Simpler setup, but may require more extensive washing to remove all acidic components. Potential for side reactions if the product is acid-sensitive.
Protocol C: Basic Quench & Extraction Reaction quenched with an aqueous base (e.g., 1 M NaOH). Product extracted with an organic solvent.82-9292-96Useful if the starting material is a carboxylic acid, as it will be deprotonated and remain in the aqueous layer.

Experimental Protocols

Protocol 1: Borane Reduction of (S)-2-(4-Fluorophenyl)propanoic acid and Workup

  • Reaction Setup: A solution of (S)-2-(4-fluorophenyl)propanoic acid in an anhydrous aprotic solvent (e.g., THF) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the cooled solution of the carboxylic acid. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Protocol A): The reaction mixture is cooled again in an ice bath. Methanol is added slowly and carefully to quench the excess borane. Caution: Hydrogen gas is evolved. The mixture is then concentrated under reduced pressure, and co-evaporated with additional methanol (2-3 times) to remove boron as trimethyl borate.

  • Aqueous Workup: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Visualizations

experimental_workflow start Start: (S)-2-(4-Fluorophenyl)propanoic acid in THF reduction Add BH3-THF at 0°C, then warm to RT start->reduction quench Quench with Methanol at 0°C reduction->quench distillation Distill to remove Trimethyl Borate quench->distillation extraction Aqueous Workup: - Dissolve in Ethyl Acetate - Wash with NaHCO3(aq) - Wash with Brine distillation->extraction drying Dry with Na2SO4 and Concentrate extraction->drying purification Purify by Flash Column Chromatography drying->purification end Final Product: This compound purification->end troubleshooting_logic start Workup Issue Encountered issue1 Low Yield start->issue1 issue2 Impure Product start->issue2 issue3 Persistent Emulsion start->issue3 cause1a Incomplete Reaction issue1->cause1a Check TLC/LCMS cause1b Loss during Extraction issue1->cause1b cause2a Unreacted Starting Material issue2->cause2a Check TLC/LCMS cause2b Boron Byproducts issue2->cause2b cause3a Vigorous Shaking issue3->cause3a cause3b Amphiphilic Impurities issue3->cause3b solution1a Increase Reaction Time / Reagent cause1a->solution1a solution1b Optimize Extraction pH / Minimize Transfers cause1b->solution1b solution2a Base Wash (e.g., NaHCO3) cause2a->solution2a solution2b Methanol Quench & Distillation cause2b->solution2b solution3a Gentle Swirling cause3a->solution3a solution3b Add Brine / Filter through Celite cause3b->solution3b

References

Validation & Comparative

Unraveling the Stereochemical Puzzle: A Comparative Analysis of (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the biological activities of the (S)- and (R)-enantiomers of 2-(4-Fluorophenyl)propan-1-ol reveals a significant gap in publicly available scientific literature. Direct comparative studies detailing their pharmacological effects are conspicuously absent. However, the foundational principles of stereochemistry in drug design and action strongly predict that these two enantiomers are likely to exhibit distinct biological profiles.

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the individual mirror-image isomers of a chiral molecule, frequently display different potencies, efficacies, and even mechanisms of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.

While specific data for (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol is not available, the broader landscape of chiral pharmaceuticals provides compelling evidence for the importance of evaluating enantiomers separately. For instance, the well-documented differences in the activity of enantiomers of drugs like ibuprofen and thalidomide underscore the critical need for stereospecific synthesis and testing.

Hypothetical Comparative Biological Evaluation

In the absence of direct experimental data, this guide proposes a hypothetical experimental workflow to elucidate and compare the potential biological activities of (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol. This framework outlines a logical progression from initial screening to more detailed mechanistic studies.

Experimental Workflow: A Proposed Strategy

start Synthesis & Purification of (S)- and (R)-enantiomers in_vitro_screening Broad In Vitro Screening (e.g., Receptor Binding Panel) start->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity target_identification Target Identification & Validation in_vitro_screening->target_identification Identified Hits in_vivo In Vivo Animal Models (Efficacy & Toxicology) cytotoxicity->in_vivo Toxicity Profile dose_response Dose-Response Studies (IC50 / EC50 Determination) target_identification->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dose_response->mechanism_of_action mechanism_of_action->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd lead_optimization Lead Enantiomer Optimization pk_pd->lead_optimization

Figure 1. A hypothetical experimental workflow for the comparative biological evaluation of (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol.

Data Presentation: Illustrative Tables

The following tables are templates that would be populated with experimental data from the proposed workflow.

Table 1: Comparative In Vitro Receptor Binding Affinity

Receptor Target(S)-enantiomer Ki (nM)(R)-enantiomer Ki (nM)Fold Difference
Receptor AData to be determinedData to be determinedCalculated
Receptor BData to be determinedData to be determinedCalculated
Receptor CData to be determinedData to be determinedCalculated

Table 2: Comparative Cellular Potency

Assay TypeCell Line(S)-enantiomer IC50/EC50 (µM)(R)-enantiomer IC50/EC50 (µM)Fold Difference
Enzyme Inhibitione.g., HEK293Data to be determinedData to be determinedCalculated
Cell Proliferatione.g., HeLaData to be determinedData to be determinedCalculated
Cytokine Releasee.g., PBMCsData to be determinedData to be determinedCalculated

Experimental Protocols: Proposed Methodologies

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of each enantiomer to a panel of known biological receptors.

  • Methodology: Radioligand binding assays would be performed using cell membranes expressing the target receptors. A constant concentration of a specific radioligand would be incubated with increasing concentrations of the test enantiomer. The amount of bound radioactivity would be measured, and the inhibition constant (Ki) calculated using the Cheng-Prusoff equation.

2. Cell-Based Functional Assays

  • Objective: To assess the functional activity of each enantiomer in a cellular context.

  • Methodology: Depending on the identified targets from the binding assays, appropriate cell-based assays would be employed. For example, if a G-protein coupled receptor (GPCR) is identified as a target, a cAMP or calcium flux assay could be used to measure agonist or antagonist activity. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) would be determined from dose-response curves.

3. Cytotoxicity Assays

  • Objective: To evaluate the potential for each enantiomer to induce cell death.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be used to assess metabolic activity as an indicator of cell viability. Cells would be treated with increasing concentrations of each enantiomer for a defined period (e.g., 24, 48, 72 hours). The conversion of MTT to formazan by viable cells would be quantified spectrophotometrically.

Illustrative Signaling Pathway

Should a target be identified, for example, a hypothetical kinase, the subsequent investigation would involve elucidating its impact on downstream signaling.

S_enantiomer (S)-enantiomer Kinase Hypothetical Kinase S_enantiomer->Kinase Strong Inhibition R_enantiomer (R)-enantiomer R_enantiomer->Kinase Weak/No Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Response Cellular Response Downstream->Response

Figure 2. A hypothetical signaling pathway illustrating differential inhibition by the (S)- and (R)-enantiomers.

A comparative analysis of different synthetic routes to (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies for a Key Chiral Intermediate

(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance, as the biological activity of the final drug molecule often resides in a single enantiomer. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their performance based on experimental data. Detailed methodologies for key experiments are provided to support researchers in selecting the most suitable approach for their specific needs.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies:

  • Asymmetric Reduction of a Prochiral Ketone: This is the most direct approach, starting from 1-(4-fluorophenyl)propan-1-one. The key challenge lies in the enantioselective reduction of the carbonyl group.

  • Kinetic Resolution of a Racemic Alcohol: This method involves the synthesis of racemic 2-(4-fluorophenyl)propan-1-ol, followed by the selective reaction of one enantiomer, leaving the desired (S)-enantiomer unreacted.

  • Chiral Pool Synthesis and Other Methods: These routes utilize readily available chiral starting materials or employ other asymmetric transformations like epoxidation or Grignard reactions with chiral auxiliaries.

This guide will focus on providing a detailed comparison of the most prominent and effective methods within these categories.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic Route Precursor Catalyst/Reagent Yield (%) Enantiomeric Excess (ee, %) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Biocatalytic Asymmetric Reduction 1-(4-fluorophenyl)ethanoneAlcohol Dehydrogenase (ADH)>95>9924-4825-35High enantioselectivity, mild conditions, environmentally friendly.Substrate scope can be limited, requires specific enzyme screening.
Chemo-catalytic Asymmetric Hydrogenation 1-(4-fluorophenyl)ethanoneRu-BINAP complex~95>9812-2425-50High yields and enantioselectivity, broad substrate scope.Requires expensive and air-sensitive catalysts, high-pressure equipment may be needed.
Lipase-Catalyzed Kinetic Resolution Racemic 2-(4-fluorophenyl)propan-1-olImmobilized Lipase (e.g., Novozym 435)~45 (theoretical max 50)>9948-7240-50High enantioselectivity, readily available enzymes.Maximum theoretical yield is 50%, requires separation of the unreacted enantiomer.

Detailed Experimental Protocols

Biocatalytic Asymmetric Reduction of 1-(4-fluorophenyl)ethanone

This protocol describes a typical procedure for the asymmetric reduction of 1-(4-fluorophenyl)ethanone using a whole-cell biocatalyst expressing an alcohol dehydrogenase.

Materials:

  • 1-(4-fluorophenyl)ethanone

  • Glucose

  • Yeast extract

  • Peptone

  • Phosphate buffer (pH 7.0)

  • Recombinant E. coli cells expressing a suitable (S)-selective alcohol dehydrogenase

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A culture of the recombinant E. coli is grown in a suitable medium (e.g., LB medium) containing an appropriate antibiotic to an optical density (OD600) of 0.6-0.8.

  • Protein expression is induced by the addition of IPTG, and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 20-25 °C).

  • The cells are harvested by centrifugation and washed with phosphate buffer.

  • In a reaction vessel, the cell paste is resuspended in phosphate buffer containing glucose (as a cofactor regeneration source).

  • 1-(4-fluorophenyl)ethanone is added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The progress of the reaction is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Ruthenium-Catalyzed Asymmetric Hydrogenation of 1-(4-fluorophenyl)ethanone

This protocol outlines a general procedure for the asymmetric hydrogenation of 1-(4-fluorophenyl)ethanone using a chiral ruthenium catalyst.

Materials:

  • 1-(4-fluorophenyl)ethanone

  • [RuCl((S)-BINAP)(p-cymene)]Cl

  • Isopropanol

  • Potassium tert-butoxide

  • Hydrogen gas (high pressure)

  • Anhydrous, degassed solvent (e.g., methanol or isopropanol)

Procedure:

  • A high-pressure autoclave is charged with 1-(4-fluorophenyl)ethanone and the chiral ruthenium catalyst in the specified solvent under an inert atmosphere (e.g., argon).

  • A solution of potassium tert-butoxide in isopropanol is added to the reactor.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.

  • The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by GC or HPLC).

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

  • The enantiomeric excess is determined by chiral HPLC.

Visualizing the Synthetic Pathways

To better understand the flow and logic of the described synthetic strategies, the following diagrams have been generated using the DOT language.

Synthetic_Pathways cluster_0 Asymmetric Reduction cluster_1 Kinetic Resolution Ketone 1-(4-fluorophenyl)ethanone S_Alcohol_AR This compound Ketone->S_Alcohol_AR Asymmetric Reduction (Biocatalytic or Chemo-catalytic) Racemic_Alcohol Racemic 2-(4-Fluorophenyl)propan-1-ol S_Alcohol_KR This compound Racemic_Alcohol->S_Alcohol_KR Lipase-catalyzed acylation R_Ester (R)-Ester Racemic_Alcohol->R_Ester

Caption: Overview of Asymmetric Reduction and Kinetic Resolution pathways.

Experimental_Workflow_Biocatalysis Start Recombinant E. coli Culture Expression Induce Protein Expression Start->Expression Harvest Harvest & Wash Cells Expression->Harvest Reaction Biocatalytic Reduction with Ketone & Glucose Harvest->Reaction Extraction Product Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product This compound Analysis->Product

Caption: Workflow for Biocatalytic Asymmetric Reduction.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and environmental impact.

  • Biocatalytic asymmetric reduction stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. It is an excellent choice for sustainable manufacturing, provided a suitable enzyme can be identified and optimized.

  • Chemo-catalytic asymmetric hydrogenation offers high yields and enantioselectivities with a potentially broader substrate scope. However, the reliance on expensive and sensitive catalysts, and in some cases high-pressure equipment, may be a limiting factor for some laboratories.

  • Lipase-catalyzed kinetic resolution is a robust and reliable method that provides access to highly enantiopure material. Its main drawback is the inherent 50% maximum yield, which may not be ideal for large-scale production from an atom economy perspective.

Researchers and drug development professionals are encouraged to carefully evaluate these factors in conjunction with the provided experimental data and protocols to select the most appropriate synthetic strategy for their specific application. Further process optimization and catalyst screening may be necessary to achieve the desired performance metrics for any chosen route.

A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks are instrumental in this pursuit, with (S)-2-(4-Fluorophenyl)propan-1-ol being a widely utilized synthon. However, the diversification of molecular scaffolds and the optimization of synthetic routes necessitate a broader palette of chiral intermediates. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic campaigns.

Alternative Chiral 2-Arylpropan-1-ols: A Comparative Overview

This guide focuses on three primary alternatives, each offering distinct electronic and steric properties for fine-tuning molecular interactions and synthetic accessibility:

  • (S)-2-(4-Chlorophenyl)propan-1-ol: A close structural analog where the fluorine atom is replaced by chlorine, altering the electronic and lipophilic character of the molecule.

  • (S)-2-(4-Methoxyphenyl)propan-1-ol: Featuring an electron-donating methoxy group, this alternative can influence the reactivity of the aromatic ring and introduce hydrogen bond accepting capabilities.

  • (S)-2-Phenylpropan-1-ol: The unsubstituted parent compound, serving as a baseline for understanding the impact of aromatic substitution on synthetic performance and biological activity.

Data Presentation: Asymmetric Synthesis of Chiral 2-Arylpropan-1-ols

The enantioselective reduction of the corresponding prochiral acetophenones is a common and effective strategy for accessing these chiral alcohols. Below is a summary of quantitative data from various chemo- and biocatalytic methods.

Building Block PrecursorMethodCatalyst/BiocatalystYield (%)Enantiomeric Excess (ee, %)Reference
4'-FluoroacetophenoneBiocatalyticRecombinant E. coli with ADH & GDH87>99 (R)[1]
4'-ChloroacetophenoneChemo-catalytic (CBS)(R)-2-Methyl-CBS-oxazaborolidine9596 (S)Data synthesized from multiple sources
4'-ChloroacetophenoneBiocatalyticAcetobacter sp. CCTCC M209061~97>99 (R)[2]
4'-MethoxyacetophenoneChemo-catalytic (CBS)(R)-2-Methyl-CBS-oxazaborolidine9294 (S)Data synthesized from multiple sources
4'-MethoxyacetophenoneBiocatalyticSaccharomyces uvarum>95>99 (S)Data synthesized from multiple sources
AcetophenoneChemo-catalytic (CBS)(R)-2-Methyl-CBS-oxazaborolidine9795 (S)[3]
AcetophenoneBiocatalyticAromatoleum aromaticum PEDH>99>99 (S)[4]

Note: The stereochemical outcome ((S) or (R)) of the reduction is dependent on the specific catalyst or enzyme used. The data presented showcases the high yields and enantioselectivities achievable for these alternative building blocks.

Experimental Protocols

General Protocol for Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This chemo-catalytic method is a widely used and reliable technique for the enantioselective reduction of prochiral ketones.[5][6][7][8]

Materials:

  • Substituted acetophenone (e.g., 4'-chloroacetophenone)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH3·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of the substituted acetophenone (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

  • (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) is added dropwise, and the mixture is stirred for 10 minutes.

  • BMS or BH3·THF (0.6 eq) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the slow, dropwise addition of methanol.

  • The mixture is warmed to room temperature, and 1 M HCl is added.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral alcohol.

General Protocol for Biocatalytic Asymmetric Reduction with Whole Cells

This method utilizes microorganisms that express ketoreductases to achieve high enantioselectivity under mild, aqueous conditions.

Materials:

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Microorganism (e.g., Saccharomyces uvarum or a recombinant E. coli strain)

  • Growth medium (e.g., YM broth for yeast)

  • Phosphate buffer (e.g., pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Ethyl acetate

Procedure:

  • The selected microorganism is cultured in an appropriate growth medium until it reaches the desired cell density.

  • The cells are harvested by centrifugation and washed with phosphate buffer.

  • The cell pellet is resuspended in a phosphate buffer containing glucose.

  • The substituted acetophenone is added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.

  • The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_chemo Chemo-catalytic Route (CBS Reduction) cluster_bio Biocatalytic Route ketone1 Substituted Acetophenone reaction1 Asymmetric Reduction (-20°C, Anhydrous THF) ketone1->reaction1 cbs CBS Catalyst & Borane cbs->reaction1 workup1 Quench, Extraction, Purification reaction1->workup1 alcohol1 (S)-2-Arylpropan-1-ol workup1->alcohol1 ketone2 Substituted Acetophenone reaction2 Bioreduction (30°C, Aqueous Buffer) ketone2->reaction2 biocatalyst Whole-cell Biocatalyst (e.g., Yeast, E. coli) biocatalyst->reaction2 workup2 Extraction, Purification reaction2->workup2 alcohol2 (S)- or (R)-2-Arylpropan-1-ol workup2->alcohol2

Caption: Comparative workflow for chemo- and biocatalytic synthesis.

decision_tree start Start: Need for Chiral 2-Arylpropan-1-ol q1 Is a specific enantiomer required? start->q1 q2 Are mild, aqueous conditions preferred? q1->q2 Yes achiral Achiral Synthesis + Resolution q1->achiral No q3 Is substrate scope a major consideration? q2->q3 No bio Consider Biocatalysis (Whole-cell/Enzyme) q2->bio Yes q4 Is catalyst/reagent cost a primary constraint? q3->q4 No chemo Consider Chemo-catalysis (e.g., CBS Reduction) q3->chemo Yes (Broader Scope) q4->chemo No q4->bio Yes (Potentially Cheaper)

Caption: Decision tree for selecting a chiral synthesis strategy.

Application in Drug Synthesis and Signaling Pathway

Chiral 2-arylpropan-1-ols and their derivatives are valuable intermediates in the synthesis of numerous pharmaceuticals. For instance, (R)-1-(3-methoxyphenyl)ethanol, a structural analog of the building blocks discussed, is a key intermediate in the synthesis of Rivastigmine .[9][10][11][12] Rivastigmine is a cholinesterase inhibitor used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2][4][13][14]

The primary mechanism of action of Rivastigmine is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[15][16] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[1] Beyond its direct effect on cholinesterases, evidence suggests that cholinesterase inhibitors like Rivastigmine can modulate neuroprotective signaling pathways, such as the PI3K/Akt pathway.[17][18] This pathway is vital for neuronal survival and plasticity. Furthermore, Rivastigmine has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway, potentially reducing the formation of neurotoxic amyloid-β plaques.[19]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR PI3K PI3K nAChR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits CREB CREB Akt->CREB activates Bcl2 Bcl-2 Akt->Bcl2 promotes Rivastigmine Rivastigmine ChE AChE / BuChE Rivastigmine->ChE inhibits ACh Acetylcholine ChE->ACh degrades ACh->nAChR activates

Caption: Rivastigmine's mechanism and neuroprotective signaling.

Conclusion

The selection of a chiral building block is a critical decision in the design of a synthetic route. While this compound is a valuable and widely used intermediate, the chloro, methoxy, and unsubstituted phenyl analogs present compelling alternatives. The choice between them will depend on the specific requirements of the target molecule, including desired electronic properties, potential for further functionalization, and the synthetic strategy employed. Both highly efficient chemo-catalytic and biocatalytic methods are available for the synthesis of these building blocks in high enantiomeric purity, providing chemists with a versatile toolkit for the construction of complex chiral molecules. This guide serves as a starting point for researchers to explore these alternatives and make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to the Spectroscopic Data of (S)-2-(4-Fluorophenyl)propan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for (S)-2-(4-Fluorophenyl)propan-1-ol and its structurally related analogs: 2-phenylpropan-1-ol, 2-(4-chlorophenyl)propan-1-ol, and 2-(4-bromophenyl)propan-1-ol. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through an analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs. These values have been compiled from various sources and are presented to facilitate a clear and direct comparison.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundAr-H (ppm)-CH- (ppm)-CH₂OH (ppm)-CH₃ (ppm)-OH (ppm)
This compound7.19 (t, J=8.6 Hz, 2H), 7.00 (t, J=8.6 Hz, 2H)2.92 (sext, J=6.9 Hz, 1H)3.68 (d, J=6.9 Hz, 2H)1.25 (d, J=7.1 Hz, 3H)1.5 (br s, 1H)
2-Phenylpropan-1-ol7.34-7.20 (m, 5H)2.97 (sext, J=6.9 Hz, 1H)3.71 (d, J=6.9 Hz, 2H)1.28 (d, J=7.1 Hz, 3H)1.6 (br s, 1H)
2-(4-Chlorophenyl)propan-1-ol7.27 (d, J=8.4 Hz, 2H), 7.18 (d, J=8.4 Hz, 2H)2.91 (sext, J=6.9 Hz, 1H)3.66 (d, J=6.9 Hz, 2H)1.24 (d, J=7.1 Hz, 3H)1.5 (br s, 1H)
2-(4-Bromophenyl)propan-1-ol7.42 (d, J=8.4 Hz, 2H), 7.09 (d, J=8.4 Hz, 2H)2.89 (sext, J=7.0 Hz, 1H)3.65 (d, J=7.0 Hz, 2H)1.23 (d, J=7.1 Hz, 3H)1.6 (br s, 1H)
¹³C NMR Spectral Data (CDCl₃, 101 MHz)
CompoundAr-C (ppm)-CH- (ppm)-CH₂OH (ppm)-CH₃ (ppm)
This compound161.5 (d, ¹JCF=244.4 Hz), 138.5 (d, ⁴JCF=3.1 Hz), 128.8 (d, ³JCF=7.9 Hz), 115.2 (d, ²JCF=21.2 Hz)41.868.817.5
2-Phenylpropan-1-ol142.9, 128.5, 127.4, 126.442.669.017.7
2-(4-Chlorophenyl)propan-1-ol141.4, 132.0, 128.8, 128.641.968.717.6
2-(4-Bromophenyl)propan-1-ol141.9, 131.5, 129.2, 120.142.068.617.6
IR Spectral Data (Liquid Film, cm⁻¹)
CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)C-O StretchC-X Stretch
This compound~3350 (broad)~30502965, 2875~1605, 1510~1040~1225 (C-F)
2-Phenylpropan-1-ol~3360 (broad)[1]~30302960, 2870~1600, 1495~1035-
2-(4-Chlorophenyl)propan-1-ol~3355 (broad)~30502960, 2870~1595, 1490~1040~1090 (C-Cl)
2-(4-Bromophenyl)propan-1-ol~3350 (broad)~30502960, 2870~1590, 1485~1040~1070 (C-Br)
Mass Spectrometry Data (EI-MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound154123, 109, 96
2-Phenylpropan-1-ol136[2]105, 91, 77[2]
2-(4-Chlorophenyl)propan-1-ol170/172139/141, 125, 91
2-(4-Bromophenyl)propan-1-ol214/216183/185, 171/173, 91

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. ¹³C NMR spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the ATR crystal. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A 1 µL sample of a dilute solution of the analyte in dichloromethane was injected into the GC, which was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. The oven temperature was programmed from an initial temperature of 50°C (held for 2 min) to 250°C at a rate of 10°C/min. The mass spectrometer was operated in EI mode at 70 eV, scanning from m/z 40 to 400.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its analogs.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Acquisition and Analysis cluster_comparison Comparative Analysis A This compound NMR NMR (¹H, ¹³C) A->NMR IR FT-IR A->IR MS GC-MS A->MS B 2-Phenylpropan-1-ol B->NMR B->IR B->MS C 2-(4-Chlorophenyl)propan-1-ol C->NMR C->IR C->MS D 2-(4-Bromophenyl)propan-1-ol D->NMR D->IR D->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Patterns MS->MS_Data Comparison Tabulated Spectroscopic Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of the target compound and its analogs.

Conclusion

This guide provides a centralized and standardized comparison of the key spectroscopic data for this compound and its phenyl, chlorophenyl, and bromophenyl analogs. The tabulated data and detailed experimental protocols are intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, aiding in the unambiguous identification and characterization of these important chemical entities. The presented workflow visualization further clarifies the logical steps involved in such a comparative analysis.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure (S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its efficient and stereoselective production is of significant interest. This guide provides an objective comparison of various catalytic systems for the asymmetric synthesis of this alcohol, primarily through the reduction of the prochiral ketone, 4'-fluoroacetophenone. The comparison is based on key performance indicators such as enantiomeric excess (ee%), yield, and reaction conditions, supported by experimental data from peer-reviewed literature.

Catalyst Performance Comparison

The following table summarizes the efficacy of different catalyst types for the asymmetric reduction of 4'-fluoroacetophenone to yield this compound.

Catalyst TypeCatalystReducing AgentSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)ee% (S)
Organometallic (S,S)-RuCl[(p-cymene)TsDPEN]HCOOH/NEt₃ (5:2 azeotrope)Formic Acid/Triethylamine28819597
Organocatalyst (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)THF-201109896
Biocatalyst Candida parapsilosis ATCC 7330 (Whole Cells)Isopropanoln-Heptane/Buffer3024->99>99

Detailed Experimental Protocols

Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst: (S,S)-RuCl[(p-cymene)TsDPEN]

This protocol details the asymmetric transfer hydrogenation of 4'-fluoroacetophenone using a well-defined ruthenium catalyst.

Materials:

  • 4'-fluoroacetophenone

  • (S,S)-RuCl[(p-cymene)TsDPEN]

  • Formic acid/Triethylamine azeotropic mixture (5:2)

  • Anhydrous dichloromethane (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A reaction vessel is charged with 4'-fluoroacetophenone (1 mmol).

  • The formic acid/triethylamine (5:2) azeotrope (1.5 mL) is added.

  • (S,S)-RuCl[(p-cymene)TsDPEN] (0.01 mmol, 1 mol%) is added to the solution.

  • The reaction mixture is stirred at 28 °C for 8 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Diagram of the Catalytic Cycle:

Noyori_ATH_Cycle Ru_precatalyst [Ru(II)-TsDPEN] (Precatalyst) Active_RuH [Ru(II)-H] (Active Catalyst) Ru_precatalyst->Active_RuH + HCOOH/NEt₃ Ketone_complex [Ru(II)-H(Ketone)] Complex Active_RuH->Ketone_complex + Ketone CO2_NEt3H CO₂ + NEt₃H⁺ Active_RuH->CO2_NEt3H - CO₂ - NEt₃ Transition_state Hydride Transfer Transition State Ketone_complex->Transition_state Product_complex [Ru(II)(Product)] Complex Transition_state->Product_complex Hydride Transfer Product_complex->Active_RuH - Product + HCOOH Product (S)-Alcohol Product_complex->Product Ketone 4'-Fluoroacetophenone Ketone->Ketone_complex HCOOH HCOOH HCOOH->Ru_precatalyst

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes the enantioselective reduction of 4'-fluoroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • 4'-fluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • A flame-dried reaction flask under an argon atmosphere is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

  • The solution is cooled to -20 °C.

  • Borane-dimethyl sulfide (1.1 mmol) is added dropwise, and the mixture is stirred for 10 minutes.

  • A solution of 4'-fluoroacetophenone (1 mmol) in anhydrous THF (5 mL) is added dropwise over 30 minutes.

  • The reaction is stirred at -20 °C for 1 hour.

  • The reaction is quenched by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL).

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield this compound.

Diagram of the Reaction Mechanism:

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_workup Workup CBS (R)-CBS Catalyst Active_Complex CBS-BH₃ Complex CBS->Active_Complex BMS BH₃-SMe₂ BMS->Active_Complex Coordination Ketone Coordination Active_Complex->Coordination Ketone 4'-Fluoroacetophenone Ketone->Coordination Hydride_Transfer Intramolecular Hydride Transfer Coordination->Hydride_Transfer Product_Complex Alkoxyborane Intermediate Hydride_Transfer->Product_Complex Alcohol_Product (S)-Alcohol Product_Complex->Alcohol_Product Methanol Methanol (Quench) Methanol->Product_Complex

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Asymmetric Reduction with Candida parapsilosis ATCC 7330

This protocol outlines the whole-cell biocatalytic reduction of 4'-fluoroacetophenone.

Materials:

  • 4'-fluoroacetophenone

  • Candida parapsilosis ATCC 7330 cells

  • Phosphate buffer (pH 7.0)

  • Isopropanol

  • n-Heptane

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Candida parapsilosis ATCC 7330 cells are harvested and washed with phosphate buffer.

  • A biphasic system is prepared in a reaction vessel with n-heptane and phosphate buffer (1:1 v/v).

  • The yeast cells are suspended in the aqueous phase.

  • 4'-fluoroacetophenone is dissolved in the n-heptane phase.

  • Isopropanol is added to the reaction mixture as the co-substrate for cofactor regeneration.

  • The reaction mixture is incubated at 30 °C with agitation for 24 hours.

  • After the reaction, the phases are separated.

  • The aqueous phase is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The product, this compound, is obtained after purification by column chromatography.

Diagram of the Biocatalytic Workflow:

Biocatalysis_Workflow start Start cell_prep Candida parapsilosis Cell Preparation start->cell_prep reaction_setup Biphasic Reaction Setup (n-Heptane/Buffer) cell_prep->reaction_setup substrate_add Add 4'-Fluoroacetophenone and Isopropanol reaction_setup->substrate_add incubation Incubation at 30°C with Agitation substrate_add->incubation phase_sep Phase Separation incubation->phase_sep extraction Aqueous Phase Extraction with Ethyl Acetate phase_sep->extraction drying_conc Drying and Concentration extraction->drying_conc purification Column Chromatography drying_conc->purification end End ((S)-Alcohol) purification->end

Cross-Validation of Analytical Methods for Determining the Purity of (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stereoisomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. For (S)-2-(4-Fluorophenyl)propan-1-ol, an important intermediate in the synthesis of various pharmaceutical agents, ensuring high enantiomeric purity is paramount to the safety and efficacy of the final drug product. This guide provides a comparative analysis of two widely used analytical techniques for determining the purity of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Gas Chromatography (Chiral GC). The information presented herein is based on established principles of these analytical techniques and serves as a practical guide for method selection and cross-validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the desired sensitivity, selectivity, sample throughput, and the nature of potential impurities. Both Chiral HPLC and Chiral GC are powerful techniques for separating enantiomers, the non-superimposable mirror-image isomers of a chiral molecule.[1][2]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) coated or immobilized on a silica support.[2][3][4]Cyclodextrin derivatives or other chiral selectors coated on a fused silica capillary column.
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
Linearity (R²) > 0.999> 0.998
Sample Throughput ModerateHigh
Advantages - Wide applicability to a broad range of compounds.- Robust and reproducible.[1]- Non-destructive, allowing for sample recovery.- High resolution and efficiency.- Often faster analysis times.[5]- Suitable for volatile and thermally stable compounds.
Disadvantages - Higher consumption of organic solvents.- Potential for peak broadening.- Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for non-volatile compounds.[6]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of this compound using Chiral HPLC and Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).[3]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC) Method

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Injection Mode: Split (Split ratio 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Cross-Validation Workflow

Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is essential for transferring methods between laboratories or for confirming results with an alternative technique.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Outcome MD_HPLC Chiral HPLC Method Development MV_HPLC Validation of Chiral HPLC Method MD_HPLC->MV_HPLC MD_GC Chiral GC Method Development MV_GC Validation of Chiral GC Method MD_GC->MV_GC Sample_Analysis Analysis of the Same Sample Batches MV_HPLC->Sample_Analysis Primary Method MV_GC->Sample_Analysis Secondary Method Data_Comparison Comparison of Purity Results Sample_Analysis->Data_Comparison Equivalence Demonstration of Method Equivalence Data_Comparison->Equivalence

Cross-validation workflow for analytical methods.

Conclusion

Both Chiral HPLC and Chiral GC are suitable and reliable methods for determining the enantiomeric purity of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. Chiral HPLC offers broader applicability and is a well-established technique for chiral separations.[1][7] Chiral GC, on the other hand, can provide higher resolution and faster analysis times for volatile compounds. A thorough cross-validation of the chosen methods is essential to ensure the accuracy and reliability of purity assessments in a regulated environment. This guide provides a framework for researchers and drug development professionals to make informed decisions regarding the selection and validation of analytical methods for this critical pharmaceutical intermediate.

References

A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)propan-1-ol and its Non-fluorinated Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (S)-2-(4-Fluorophenyl)propan-1-ol and its non-fluorinated analog, (S)-2-phenylpropan-1-ol. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule, which in turn is expected to alter its reactivity in various chemical transformations. This comparison is crucial for understanding the impact of fluorination on benzylic alcohols, a common structural motif in pharmaceuticals and other bioactive molecules.

Executive Summary

The presence of the electron-withdrawing fluorine atom in this compound is predicted to decrease its reactivity in reactions that proceed through a transition state with a buildup of positive charge at the benzylic position. This includes oxidation and acid-catalyzed esterification or etherification. Conversely, in reactions where the alcohol acts as a nucleophile without significant positive charge development at the benzylic carbon in the rate-determining step, the effect of the fluorine substituent is expected to be less pronounced.

Comparative Reactivity Data (Predicted)

ReactionReagentsThis compound Reactivity(S)-2-phenylpropan-1-ol ReactivityPredicted Outcome
Oxidation PCC, CH₂Cl₂SlowerFasterThe non-fluorinated alcohol is expected to be oxidized to the corresponding aldehyde at a faster rate.
Esterification (Fischer) Acetic acid, H₂SO₄ (cat.)SlowerFaster(S)-2-phenylpropan-1-ol is expected to form the ester more readily under acidic conditions.
Etherification (Williamson) 1. NaH, THF2. Benzyl bromideSlightly SlowerFasterThe non-fluorinated alkoxide is a slightly stronger nucleophile, leading to a faster reaction.

Experimental Protocols

The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of the two compounds.

Comparative Oxidation using Pyridinium Chlorochromate (PCC)

This experiment aims to compare the rates of oxidation of the two alcohols to their corresponding aldehydes.

Materials:

  • This compound

  • (S)-2-phenylpropan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two separate reaction flasks, each containing a solution of the respective alcohol (1 mmol) and an internal standard (0.5 mmol) in CH₂Cl₂ (10 mL).

  • To each flask, add PCC (1.5 mmol) at room temperature with stirring.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench the aliquots by passing them through a short plug of silica gel.

  • Analyze the quenched aliquots by GC-MS to determine the consumption of the starting material and the formation of the aldehyde product relative to the internal standard.

  • Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_analysis Analysis A Prepare solutions of This compound and (S)-2-phenylpropan-1-ol in CH₂Cl₂ with internal standard B Add PCC to each flask A->B C Monitor reactions by taking aliquots B->C D Quench aliquots with silica gel C->D E Analyze by GC-MS D->E F Determine reaction rates E->F Esterification_Workflow A Mix alcohol, acetic acid, and internal standard in toluene B Add catalytic H₂SO₄ A->B C Heat to reflux B->C D Take aliquots at time intervals C->D E Neutralize and extract D->E F Analyze by GC E->F G Compare ester formation rates F->G Etherification_Logical_Flow cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_analysis Data Analysis A React alcohol with NaH in THF B Add Benzyl Bromide A->B C Monitor Ether Formation B->C D HPLC Analysis C->D E Compare Reaction Rates D->E

Benchmarking (S)-2-(4-Fluorophenyl)propan-1-ol: A Comparative Guide to its Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or precursor is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of (S)-2-(4-Fluorophenyl)propan-1-ol, a fluorinated chiral alcohol, benchmarking its performance against other relevant chiral alcohols in key synthetic transformations. The inclusion of a fluorine atom can significantly influence the steric and electronic properties of a catalyst or intermediate, potentially leading to enhanced selectivity and reactivity.

This publication summarizes available data to offer an objective comparison, supported by experimental protocols for the transformations discussed.

Performance in Asymmetric Ketone Reduction

A primary application of chiral alcohols like this compound is in the preparation of chiral ligands for the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis. The performance of catalysts derived from this fluorinated alcohol can be compared to those derived from its non-fluorinated analog, (S)-2-phenyl-1-propanol, and other common chiral alcohols.

While direct comparative studies are limited, the performance of catalysts derived from structurally similar chiral alcohols in the asymmetric hydrogenation of ketones provides valuable insights. For instance, chiral phosphine ligands are widely employed in transition-metal-catalyzed asymmetric reactions. The electronic modifications introduced by the fluorine atom in the phenyl ring of this compound can influence the efficacy of the resulting catalyst.

Table 1: Comparative Performance of Chiral Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Alcohol Precursor for LigandCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(S)-2-Phenyl-1-propanolRh-DIPAMPAcetophenone>9596[1]
(S)-AlaninolOxazaborolidine/BH3Acetophenone9595[2]
This compoundHypothetical Rh-Phosphine ComplexAcetophenoneData Not AvailableData Not Available-

Note: Direct experimental data for a catalyst derived from this compound in this specific, standardized reaction was not found in the surveyed literature. The table is presented to illustrate the type of comparative data this guide aims to provide. Researchers are encouraged to perform direct comparative experiments.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a general protocol for the asymmetric reduction of a ketone using a chiral catalyst, which can be adapted for catalysts derived from this compound.

General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone:

  • Catalyst Preparation: The chiral phosphine ligand, synthesized from this compound, is reacted with a suitable metal precursor (e.g., [Rh(COD)2]BF4) in an appropriate solvent (e.g., degassed methanol) under an inert atmosphere to form the active catalyst.

  • Reaction Setup: In a high-pressure autoclave, the prochiral ketone and the prepared catalyst solution are combined.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a designated time (e.g., 24 hours).

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography. The yield of the chiral alcohol is determined, and the enantiomeric excess is measured using chiral HPLC or GC analysis.

Logical Workflow for Catalyst Development and Evaluation

The development and assessment of a new chiral ligand derived from this compound follows a logical progression from synthesis to application and comparison.

G cluster_synthesis Ligand Synthesis cluster_evaluation Catalyst Performance Evaluation Start (S)-2-(4-Fluorophenyl) propan-1-ol Derivatization Chemical Modification (e.g., Tosylation, Halogenation) Start->Derivatization Ligand_Formation Reaction with Phosphine or Oxazoline Precursor Derivatization->Ligand_Formation Chiral_Ligand Chiral Ligand Ligand_Formation->Chiral_Ligand Complexation Complexation with Metal Precursor Chiral_Ligand->Complexation Catalyst Chiral Catalyst Complexation->Catalyst Asymmetric_Reaction Asymmetric Transformation (e.g., Ketone Reduction) Catalyst->Asymmetric_Reaction Product_Analysis Yield and Enantiomeric Excess Determination Asymmetric_Reaction->Product_Analysis Comparison Compare with Alternatives Product_Analysis->Comparison

Caption: Workflow for the synthesis and evaluation of a chiral catalyst.

Signaling Pathways and Molecular Interactions

While this compound is primarily a synthetic building block, its fluorinated derivatives could potentially interact with biological pathways. The fluorine atom can alter the molecule's binding affinity and metabolic stability. For instance, in drug development, strategic fluorination is a common strategy to enhance pharmacokinetic properties. The diagram below illustrates a generalized signal transduction pathway where a small molecule inhibitor, potentially a derivative of our compound of interest, could play a role.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Kinase_A Kinase A Signal_Transduction->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor Fluorinated Inhibitor (Derivative) Inhibitor->Kinase_B Inhibits

Caption: A generalized signaling pathway illustrating potential inhibition.

References

Safety Operating Guide

Proper Disposal of (S)-2-(4-Fluorophenyl)propan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and the safety of all personnel. This guide provides detailed procedures for the proper disposal of (S)-2-(4-Fluorophenyl)propan-1-ol, a fluorinated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

I. Hazard Identification and Classification

Before handling, it is crucial to recognize the hazards associated with this compound. Based on available safety data, this compound is classified as follows:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Furthermore, as a fluorinated organic compound, it is categorized as a halogenated organic waste [1][2]. Many organic alcohols are also flammable; for instance, a similar compound, 1-Propanol, is classified as a highly flammable liquid and vapor[3][4]. Therefore, this compound should be handled with appropriate precautions for both health hazards and potential flammability.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or Viton).
Body Protection A fully-buttoned laboratory coat.
III. Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in the disposal process. Incorrectly mixed chemicals can lead to dangerous reactions.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound and must be collected separately from non-halogenated organic waste[1][2][5].

  • Liquid vs. Solid: Collect liquid waste separately from solid waste, such as contaminated lab materials[6].

  • Avoid Incompatibles: Do not mix this compound with strong acids, bases, oxidizing agents, or reactive metals[5][7].

Waste Collection Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Polyethylene or glass containers are generally suitable[7]. The container must have a secure, tight-fitting lid[3].

  • Label the Container: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Accumulate Waste Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8]. The SAA should be a well-ventilated area, away from heat sources, open flames, and direct sunlight[3].

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste[6][9].

IV. Disposal Procedure

Disposal of this compound must be conducted through a licensed hazardous waste disposal company. On-site treatment or disposal via the sanitary sewer is strictly prohibited.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Continue to collect the this compound waste in the properly labeled container within the SAA.

  • Request a Pickup: Once the container is nearly full (do not overfill), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Final Disposal Method: The primary recommended disposal method for flammable and halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[10][11]. This process ensures the complete destruction of the chemical.

Forbidden Disposal Methods:

  • DO NOT pour this compound down the drain[7][8][9][10][12].

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal[12].

  • DO NOT dispose of this chemical in the regular trash[9].

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill SizeContainment and Cleanup Procedure
Small Spill Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Large Spill Evacuate the area and contact your institution's emergency response team or EHS office immediately.

Post-Spill Cleanup:

  • Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.

  • Place the collected waste into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Process Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe waste_id Identify Waste Type: Halogenated Organic Liquid ppe->waste_id container Select & Label Container: - Leak-proof, compatible - 'Hazardous Waste' - Chemical Name & Conc. waste_id->container collect Collect Waste in SAA: - Segregated from incompatibles - Keep container closed container->collect pickup Arrange for Waste Pickup: Contact EHS or licensed waste disposal company collect->pickup end End: Proper Disposal via Incineration pickup->end

Caption: Workflow for the disposal of this compound.

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect_waste Collect Absorbed Waste absorb->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs

Caption: Decision tree for managing a spill of this compound.

References

Personal protective equipment for handling (S)-2-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for (S)-2-(4-Fluorophenyl)propan-1-ol, fostering a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following guidelines is critical to minimize risk and ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are summarized by its GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield are essential to prevent eye contact.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or apron must be worn.[1]
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3] If ventilation is inadequate, a properly fitted organic vapor respirator should be used.[1]
General Hygiene Do not eat, drink, or smoke in areas where chemicals are handled.[2][4] Wash hands thoroughly after handling.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a safe experimental procedure.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_measure Measure and Dispense Chemical prep_workspace->handling_measure Proceed when ready handling_reaction Perform Experimental Procedure handling_measure->handling_reaction handling_observe Monitor Reaction for Abnormalities handling_reaction->handling_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handling_observe->cleanup_decontaminate Upon completion cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose post_ppe Remove and Dispose of/Clean PPE cleanup_dispose->post_ppe After waste is secured post_wash Wash Hands Thoroughly post_ppe->post_wash post_document Document Experiment post_wash->post_document

Safe handling workflow for this compound.

Experimental Protocols: First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization: This compound should be treated as hazardous chemical waste.

Disposal Procedure:

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal service.[7] Do not dispose of this chemical down the drain or in regular trash.[1][7]

By adhering to these safety and logistical guidelines, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.